5-Biphenyl-4-ylcyclohexane-1,3-dione
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-(4-phenylphenyl)cyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O2/c19-17-10-16(11-18(20)12-17)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-9,16H,10-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXGCLXUXFATQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)CC1=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90699487 | |
| Record name | 1~1~,1~6~-Dihydro[1~1~,2~1~:2~4~,3~1~-terphenyl]-1~3~,1~5~(1~2~H,1~4~H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90699487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101723-10-8 | |
| Record name | 1~1~,1~6~-Dihydro[1~1~,2~1~:2~4~,3~1~-terphenyl]-1~3~,1~5~(1~2~H,1~4~H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90699487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Keto-enol tautomerism of 5-aryl-cyclohexane-1,3-diones
An In-depth Technical Guide to the Keto-Enol Tautomerism of 5-Aryl-Cyclohexane-1,3-diones
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Aryl-cyclohexane-1,3-diones are a pivotal class of compounds, forming the structural core of numerous molecules with significant biological activity, including herbicides and potential therapeutic agents.[1][2][3] Their chemical behavior and biological function are intrinsically linked to a fundamental chemical principle: keto-enol tautomerism. This guide provides a comprehensive exploration of this tautomeric equilibrium, moving from foundational principles to advanced analytical methodologies. We will dissect the structural and environmental factors that govern the delicate balance between the diketo and enol forms, detail robust experimental protocols for their characterization, and explain the causal reasoning behind these scientific choices, empowering researchers to manipulate and understand these dynamic molecular systems.
Introduction: The Significance of the 5-Aryl-Cyclohexane-1,3-dione Scaffold
The cyclohexane-1,3-dione framework is a versatile building block in synthetic organic chemistry, prized for its utility in constructing complex molecular architectures, including various heterocyclic systems.[4] The introduction of an aryl substituent at the 5-position significantly influences the molecule's steric and electronic properties, leading to a diverse range of pharmacological activities. Derivatives of this scaffold have been investigated as tyrosine kinase inhibitors and have demonstrated potent anti-proliferative effects, marking them as compounds of high interest in modern drug discovery.[3][5]
The efficacy and interaction of these molecules with biological targets are often dictated by their tautomeric form. The ability to exist as either a diketone or a more planar, conjugated enol allows for different binding interactions and metabolic pathways. Therefore, a thorough understanding of the keto-enol equilibrium is not merely an academic exercise but a critical component of rational drug design and development.[6]
The Dynamic Equilibrium: Understanding Keto-Enol Tautomerism
Tautomers are constitutional isomers that readily interconvert.[7] Keto-enol tautomerism describes the equilibrium between a carbonyl compound (the keto form) and its corresponding vinyl alcohol (the enol form). For 5-aryl-cyclohexane-1,3-diones, the presence of two carbonyl groups flanking a methylene group (an active methylene) makes the α-protons particularly acidic and facilitates enolization.
Generally, the keto form is thermodynamically more stable due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond.[6] However, in 1,3-dicarbonyl systems, the enol form is significantly stabilized by two key factors:
-
Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl group, creating a delocalized π-system that lowers the overall energy of the molecule.[7][8]
-
Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol can form a strong intramolecular hydrogen bond with the oxygen of the nearby carbonyl group, creating a stable six-membered pseudo-ring.[7][9]
This equilibrium is dynamic and can be influenced by a variety of factors, which are crucial for controlling the properties of the molecule.
Caption: Keto-enol tautomeric equilibrium in 5-aryl-cyclohexane-1,3-diones.
Factors Governing the Tautomeric Equilibrium
Controlling the keto-enol ratio is paramount for predictable synthesis and biological testing. The position of the equilibrium is highly sensitive to the molecular environment and structure.
Solvent Effects
The choice of solvent has a profound impact on the tautomeric equilibrium.[10][11] This is a direct consequence of differential solvation of the keto and enol forms.
-
Non-polar, aprotic solvents (e.g., CCl₄, CDCl₃, benzene) tend to favor the enol form. In these environments, the stabilizing effect of the intramolecular hydrogen bond in the enol tautomer is maximized, as there is no competition from solvent molecules.
-
Polar, aprotic solvents (e.g., DMSO, acetone) can also stabilize the enol form. Solvents like DMSO are strong hydrogen bond acceptors and can interact favorably with the enolic hydroxyl group.[11]
-
Polar, protic solvents (e.g., water, methanol) can disrupt the intramolecular hydrogen bond of the enol by forming intermolecular hydrogen bonds with both the keto and enol tautomers. This often stabilizes the more polar keto form, shifting the equilibrium in its favor.[6][11]
The causality here is a competition of stabilizing forces: intramolecular vs. intermolecular hydrogen bonding. In a non-competing (non-polar) environment, the internal stabilization of the enol wins. In a highly competitive (protic) environment, the solvent's ability to solvate both forms can favor the inherently more polar diketo tautomer.[11]
| Solvent | Dielectric Constant (ε) | Predominant Tautomer | Rationale |
| Chloroform-d (CDCl₃) | 4.8 | Enol | Weakly polar; allows strong intramolecular H-bonding to dominate.[10] |
| Acetone-d₆ | 21 | Enol/Keto Mix | Polar aprotic; can stabilize both forms. Equilibrium is sensitive.[10] |
| DMSO-d₆ | 47 | Enol | Strong H-bond acceptor, stabilizes the enolic proton.[10][11] |
| Methanol-d₄ | 33 | Keto | Protic; disrupts intramolecular H-bond, favors solvation of the more polar keto form.[10] |
| Water (D₂O) | 80 | Keto | Strongly protic and polar; heavily favors the keto form.[7] |
Substituent Effects
The electronic nature of the substituent on the 5-aryl ring can subtly influence the equilibrium.
-
Electron-withdrawing groups (EWGs) on the aryl ring can increase the acidity of the α-protons, which generally favors a higher enol content.[8][12]
-
Electron-donating groups (EDGs) may have a less pronounced effect but can slightly disfavor enolization by reducing the acidity of the α-protons.
Temperature and pH
Temperature can shift the equilibrium; higher temperatures often favor the formation of the less stable tautomer, which in many cases is the enol.[6] The pH is also a critical factor. Both acid and base can catalyze the interconversion.[6][13] In strongly basic solutions, the compound will exist predominantly as the enolate anion, while acidic conditions can facilitate protonation and deprotonation steps required for the tautomerization.
Synthesis of 5-Aryl-cyclohexane-1,3-diones
A reliable supply of the target compound is the prerequisite for any study. A common and effective method for synthesizing these scaffolds is the regio-selective Michael-Claisen condensation.
Caption: General workflow for the synthesis of 5-Aryl-cyclohexane-1,3-diones.
Protocol: One-Pot Synthesis via Michael-Claisen Reaction
This protocol is adapted from established methodologies for synthesizing substituted cyclohexane-1,3-diones.[1]
Objective: To synthesize a 5-aryl-cyclohexane-1,3-dione in a one-pot procedure.
Causality of Choices:
-
Base (NaH): Sodium hydride is a strong, non-nucleophilic base, ideal for deprotonating the acetone derivative to initiate the Michael addition without competing side reactions like addition to the ester.
-
Solvent (Toluene): Anhydrous toluene is an excellent aprotic solvent for this reaction, ensuring the base remains reactive and does not get quenched by protic impurities.
-
Temperature Control (-10 °C to 0 °C): The initial reaction is exothermic. Low temperature controls the reaction rate, preventing polymerization of the acrylate and favoring the desired sequential reaction pathway.
Methodology:
-
Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer.
-
Reagent Preparation: Suspend sodium hydride (2.2 equivalents) in anhydrous toluene under a nitrogen atmosphere. Cool the suspension to -10 °C using an appropriate cooling bath.
-
Initiation: To the cooled suspension, add a solution of the aryl-substituted acetone (1.0 equivalent) in anhydrous toluene dropwise via the dropping funnel, maintaining the internal temperature below 0 °C.
-
Michael Addition: After the initial addition, add the α,β-unsaturated ester (e.g., ethyl acrylate, 2.0 equivalents) dropwise, ensuring the temperature remains between -10 °C and 0 °C. Stir the mixture at this temperature for 2-3 hours.
-
Claisen Condensation: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours to facilitate the intramolecular Claisen condensation.
-
Quenching & Workup: Carefully quench the reaction by slowly adding it to ice-cold dilute HCl. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[14]
Analytical Characterization of Tautomerism
Determining the ratio of keto to enol tautomers requires precise analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and commonly used tool for this purpose.[10]
¹H NMR Spectroscopy
The interconversion between keto and enol forms is typically slow on the NMR timescale, meaning distinct signals for both tautomers can be observed in the same spectrum.[15]
Key Diagnostic Signals:
-
Enol Tautomer:
-
Enolic OH Proton: A broad singlet appearing far downfield (δ 10-16 ppm) due to strong intramolecular hydrogen bonding. This is often the most unambiguous signal.[15]
-
Vinylic Proton: A singlet around δ 5.0-6.0 ppm.
-
-
Keto Tautomer:
-
α-Methylene Protons (C2-H₂): A sharp singlet around δ 3.0-4.0 ppm, representing the active methylene protons flanked by two carbonyls.
-
Other Ring Protons: Complex multiplets in the aliphatic region (δ 2.0-3.5 ppm).
-
| Tautomer | Proton Environment | Typical Chemical Shift (δ, ppm) | Multiplicity |
| Enol | Enolic -OH | 10 - 16 | broad singlet |
| Vinylic =C-H | 5.0 - 6.0 | singlet | |
| Keto | α-Methylene (-CO-CH₂-CO-) | 3.0 - 4.0 | singlet |
| Ring -CH₂- | 2.0 - 3.5 | multiplet | |
| Ring -CH- (at C5) | 2.5 - 4.0 | multiplet |
Protocol: Determination of Equilibrium Constant (Keq) by ¹H NMR
Objective: To quantify the ratio of enol to keto tautomers in a given solvent at a specific temperature.
Self-Validating System:
-
Internal Standard: While not always necessary for a simple ratio, an internal standard can validate concentration if absolute quantification is needed.
-
Equilibration: The sample must be allowed to reach thermal and chemical equilibrium in the chosen solvent before analysis. Preparing the sample and letting it stand for several hours (or gently warming) ensures the measured ratio is the true equilibrium value.
-
Temperature Control: The NMR probe temperature must be precisely controlled and recorded, as Keq is temperature-dependent.[15]
Methodology:
-
Sample Preparation: Accurately weigh ~10-20 mg of the 5-aryl-cyclohexane-1,3-dione and dissolve it in 0.6-0.7 mL of the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Equilibration: Seal the tube and allow the solution to equilibrate for at least 2 hours at the desired analysis temperature (e.g., 25 °C).
-
NMR Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1, e.g., 5 times the longest T₁) to allow for full relaxation of all protons, which is critical for accurate integration.
-
Data Processing: Process the spectrum (phase and baseline correction).
-
Integration: Carefully integrate the distinct signals corresponding to the keto and enol forms. The most reliable signals are often the keto α-methylene singlet and the enol vinylic proton singlet, as they are both singlets representing a known number of protons (2H and 1H, respectively).
-
Calculation: Calculate the equilibrium constant, Keq = [Enol]/[Keto].
-
Let I(enol) be the integral of the vinylic proton (1H).
-
Let I(keto) be the integral of the α-methylene protons (2H). To normalize this, use I(keto)/2.
-
Keq = I(enol) / (I(keto)/2)
-
Caption: Workflow for determining Keq via ¹H NMR spectroscopy.
X-ray Crystallography
While NMR reveals the solution-state equilibrium, single-crystal X-ray diffraction provides the definitive solid-state structure. This technique can unambiguously determine which tautomer (or if both) exists in the crystal lattice. For cyclohexane-1,3-dione derivatives, the conformation of the ring (e.g., twist-boat) can also be determined.[16] It is crucial to remember that the solid-state structure may not represent the major tautomer in solution due to packing forces and the absence of solvent interactions.
Computational Chemistry
Density Functional Theory (DFT) calculations have become an indispensable tool for studying tautomerism.[17][18] By calculating the relative Gibbs free energies of the keto and enol tautomers in the gas phase or with a solvent continuum model, researchers can predict the equilibrium position.[19] These theoretical studies complement experimental data, providing insights into the relative stabilities and the geometric parameters of each tautomer.[10]
Conclusion
The keto-enol tautomerism of 5-aryl-cyclohexane-1,3-diones is a complex yet governable equilibrium that is fundamental to their chemical reactivity and biological function. For professionals in drug development and chemical research, mastering the principles that control this balance is essential. By leveraging a combination of rational synthetic design, precise analytical characterization through NMR spectroscopy, and supportive computational modeling, it is possible to understand, predict, and ultimately harness the tautomeric behavior of this important class of molecules for the development of new technologies and therapeutics.
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Lebeuf, R., et al. (2009). PREPARATION OF (3,5-DIMETHOXY-1-PHENYL-CYCLOHEXA-2,5-DIENYL)-ACETONITRILE THROUGH BIRCH REDUCTIVE ALKYLATION (BRA). Organic Syntheses, 86, 1. [Link]
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Evangelisti, L., et al. (2020). Keto Enol Tautomerism and Conformational Landscape of 1,3-Cyclohexanedione from Its Free Jet Millimeter-Wave Absorption Spectrum. ResearchGate. [Link]
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Donati, C. D., et al. (1991). The Synthesis of Cyclohexane-1,3-diones Bearing an Isoxazoline or a Dihydro-1,2-oxazine Ring at C2. Australian Journal of Chemistry, 44(1), 159-164. [Link]
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Megally Abdo, N. Y., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorganic Chemistry, 97, 103667. [Link]
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El-Gazzar, A. A., et al. (2015). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. Molecules, 20(5), 9282-9298. [Link]
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Jemmis, E. D., et al. (2022). Synthesis and crystal structure of 2-(1,3-dithietan-2-ylidene)cyclohexane-1,3-dione. Acta Crystallographica Section E, 78(Pt 11), 1143-1147. [Link]
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Karpagam Academy of Higher Education. (n.d.). SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AN. KAHE. [Link]
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Dharamvir, et al. (2021). Application of cyclohexane-1,3-diones for six-membered oxygen-containing heterocycles synthesis. Bioorganic Chemistry, 108, 104559. [Link]
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Yousuf, M., et al. (2023). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. Molecules, 28(4), 1749. [Link]
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Nowell, H., et al. (2003). The structure of cyclohexane-1, 3 cis, 5 cis-tricarboxylic acid, determined from powder X-ray diffraction data. ResearchGate. [Link]
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An In-depth Technical Guide on the Thermodynamic Stability of Biphenyl-Substituted Cyclohexane Diones
For Researchers, Scientists, and Drug Development Professionals
Abstract
The biphenyl moiety is a prevalent scaffold in medicinal chemistry, valued for its ability to impart favorable pharmacokinetic and pharmacodynamic properties.[1] When incorporated into a cyclohexane dione framework, it introduces complex stereochemical and conformational challenges that significantly influence the molecule's thermodynamic stability and, consequently, its biological activity and developability. This guide provides a comprehensive exploration of the factors governing the thermodynamic stability of biphenyl-substituted cyclohexane diones. We will delve into the fundamental principles of cyclohexane conformation, the impact of the bulky biphenyl substituent, the role of non-covalent interactions, and the interplay of keto-enol tautomerism. Furthermore, this guide will detail the experimental and computational methodologies employed to elucidate these complex energetic landscapes, offering a robust framework for the rational design and development of novel therapeutics based on this privileged structural motif.
Introduction: The Significance of Conformational Stability in Drug Design
The three-dimensional structure of a molecule is intrinsically linked to its biological function. For drug candidates, thermodynamic stability is a critical attribute that dictates shelf-life, metabolic fate, and, most importantly, binding affinity to the target receptor. Biphenyl-substituted cyclohexane diones are a class of compounds with significant therapeutic potential, finding applications as anti-proliferative agents and kinase inhibitors.[2] The inherent flexibility of the cyclohexane ring, coupled with the steric and electronic demands of the biphenyl group, creates a dynamic conformational equilibrium. Understanding and controlling this equilibrium is paramount for optimizing drug-receptor interactions and achieving desired therapeutic outcomes.
The stability of these molecules is not governed by a single factor but rather by a delicate balance of intramolecular forces. These include the classic steric repulsions well-documented in substituted cyclohexanes, as well as more subtle non-covalent interactions involving the aromatic rings of the biphenyl moiety.[3][4][5] Furthermore, the presence of the dione functionality introduces the possibility of keto-enol tautomerism, adding another layer of complexity to the thermodynamic landscape.[6][7] This guide will systematically dissect these contributing factors, providing the reader with a holistic understanding of the principles governing the stability of this important class of molecules.
Foundational Principles: Conformational Analysis of Substituted Cyclohexanes
To appreciate the complexities introduced by a biphenyl substituent, we must first revisit the fundamental conformational preferences of the cyclohexane ring.
The Chair Conformation and Ring Inversion
Cyclohexane predominantly adopts a "chair" conformation, which minimizes both angle strain and torsional strain.[8] This conformation has two distinct substituent positions: axial and equatorial. Through a process called "ring flip" or "ring inversion," these positions interconvert, with axial groups becoming equatorial and vice versa.[8] For an unsubstituted cyclohexane ring, the two chair conformers are energetically equivalent.[4]
Monosubstituted Cyclohexanes and 1,3-Diaxial Interactions
When a substituent is introduced onto the cyclohexane ring, the two chair conformers are no longer equal in energy.[4] Generally, the conformer with the substituent in the equatorial position is more stable.[3] This preference is primarily due to unfavorable steric interactions, known as 1,3-diaxial interactions, that occur between an axial substituent and the axial hydrogens on the same side of the ring.[4][9] The magnitude of this preference, quantified by the "A-value," increases with the steric bulk of the substituent.[3] For instance, the equatorial conformer of methylcyclohexane is favored over the axial by approximately 1.74 kcal/mol, corresponding to about 95% of the molecules adopting the equatorial conformation at room temperature.[4][8] For the much larger t-butyl group, this difference is even more pronounced.[4]
The Influence of the Biphenyl Substituent
The introduction of a biphenyl group, a significantly larger and more complex substituent than a simple alkyl group, dramatically influences the conformational equilibrium of the cyclohexane dione ring.
Steric Dominance and the Equatorial Preference
Given its substantial size, a biphenyl substituent will have a very strong preference for the equatorial position to avoid severe 1,3-diaxial interactions.[10] The steric clash between an axial biphenyl group and the axial hydrogens would be highly destabilizing. Therefore, for a monosubstituted biphenyl-cyclohexane dione, the conformational equilibrium will overwhelmingly favor the conformer where the biphenyl group occupies an equatorial position.
Rotational Freedom and Non-Covalent Interactions
A key feature of the biphenyl group is the rotational freedom around the single bond connecting the two phenyl rings.[11] The equilibrium torsional angle in biphenyl itself is about 44.4°, a compromise between the stabilizing π-conjugation that favors planarity and the steric repulsion between the ortho-hydrogens that disfavors it.[11] When attached to a cyclohexane ring, the rotational preference of the biphenyl moiety can be influenced by non-covalent interactions with the cyclohexane framework.[5][12] These can include:
-
van der Waals forces: Attractive or repulsive forces between the electron clouds of the biphenyl rings and the atoms of the cyclohexane ring.[12]
-
C-H•••π interactions: Weak hydrogen bonds between a C-H bond on the cyclohexane ring and the π-electron system of one of the phenyl rings.[13]
-
Intramolecular H•••H interactions: Interactions between hydrogens on the biphenyl group and those on the cyclohexane ring.[14]
The interplay of these subtle forces can lead to a preferred rotational conformation of the biphenyl group relative to the cyclohexane dione ring, further influencing the overall thermodynamic stability.
The Role of the Dione Functionality and Tautomerism
The presence of two carbonyl groups in the cyclohexane ring introduces the possibility of keto-enol tautomerism, which can significantly impact the system's stability.[6][7]
Keto-Enol Equilibrium
1,3-Cyclohexanedione can exist in equilibrium with its enol tautomer.[6][7] In solution, the enol form is often the predominant species.[7] The enolization process involves the migration of a proton from an α-carbon to a carbonyl oxygen, resulting in a hydroxyl group and a carbon-carbon double bond.[6] This can alter the geometry and electronic properties of the ring, potentially influencing the preferred conformation.
Conformational Landscape of Cyclohexanediones
Computational and experimental studies on 1,3-cyclohexanedione have shown that both chair and boat diketo forms can exist, with the chair form being more stable.[15][16] The presence of carbonyl groups can alter the conformational preferences compared to cyclohexane itself.[16] The introduction of a bulky biphenyl substituent will further modulate this landscape, with the energetic cost of placing the biphenyl group in an unfavorable position likely outweighing the subtle conformational preferences of the dione ring itself.
Methodologies for Assessing Thermodynamic Stability
A combination of experimental and computational techniques is essential for a comprehensive understanding of the thermodynamic stability of biphenyl-substituted cyclohexane diones.
Experimental Approaches
A variety of biophysical techniques can be employed to probe the conformational dynamics and equilibria of these molecules.[17][18]
NMR is a powerful tool for determining the three-dimensional structure and dynamics of molecules in solution.[18] By analyzing coupling constants and Nuclear Overhauser Effect (NOE) data, it is possible to determine the relative populations of different conformers and gain insights into the preferred orientation of the biphenyl substituent.
For crystalline solids, X-ray crystallography provides a high-resolution snapshot of the molecule's conformation in the solid state.[13] While this does not directly provide information about the conformational equilibrium in solution, it can reveal the lowest energy conformation and provide valuable data for validating computational models.
Techniques like Förster Resonance Energy Transfer (FRET) and Double Electron-Electron Resonance (DEER) spectroscopy can provide distance information between specific points in a molecule, which can be used to infer conformational changes and distributions.[19][20]
Computational Chemistry Methods
Computational modeling provides a powerful means to explore the potential energy surface of a molecule and predict the relative stabilities of different conformers.[21][22][23]
Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) can be used to calculate the energies of different conformations with high accuracy.[15][16] These calculations can provide detailed information about the geometric parameters and the electronic structure of the molecule.
MD simulations can be used to explore the conformational landscape of a molecule over time, providing insights into the dynamics of ring inversion and biphenyl rotation.[24] These simulations can also be used to calculate the free energy difference between different conformational states.
Data Presentation and Experimental Protocols
Tabulated Thermodynamic Data
| Parameter | Method | Value | Reference |
| Rotational Barrier (Biphenyl, 0°) | Computational | 6.0 kJ/mol | [11] |
| Rotational Barrier (Biphenyl, 90°) | Computational | 6.5 kJ/mol | [11] |
| Equatorial Preference (Methylcyclohexane) | Experimental | 1.74 kcal/mol (7.3 kJ/mol) | [8][25] |
| Equatorial Preference (t-Butylcyclohexane) | Experimental | ~21 kJ/mol | [4][9] |
Experimental Protocol: Conformational Analysis by NMR Spectroscopy
-
Sample Preparation: Dissolve the biphenyl-substituted cyclohexane dione in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 5-10 mg/mL.
-
1D ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to identify all proton resonances.
-
2D COSY (Correlation Spectroscopy): Perform a COSY experiment to establish proton-proton scalar coupling networks, aiding in the assignment of resonances within the cyclohexane ring.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Acquire a NOESY or ROESY spectrum to identify through-space correlations between protons. The presence or absence of specific NOEs between the biphenyl protons and the cyclohexane protons will provide crucial information about the preferred conformation and the relative orientation of the biphenyl group. For example, NOEs between the ortho-protons of the biphenyl group and the equatorial protons of the cyclohexane ring would support an equatorial disposition of the substituent.
-
Variable Temperature (VT) NMR: Conduct NMR experiments at different temperatures to study the dynamics of conformational exchange. Changes in the line shapes and chemical shifts as a function of temperature can be used to determine the thermodynamic parameters (ΔG‡, ΔH‡, ΔS‡) for the ring inversion process.
-
Data Analysis: Integrate the relevant peaks in the ¹H NMR spectrum to determine the relative populations of the axial and equatorial conformers. Use the measured coupling constants and NOE intensities to build a three-dimensional model of the predominant conformation.
Computational Protocol: DFT Calculation of Conformational Energies
-
Structure Generation: Build initial 3D structures of the possible conformers of the biphenyl-substituted cyclohexane dione (e.g., chair with equatorial biphenyl, chair with axial biphenyl, and potentially boat/twist-boat conformers).
-
Geometry Optimization: Perform a full geometry optimization for each conformer using a suitable level of theory, for example, the B3LYP functional with the 6-311++G** basis set.[15] This will find the lowest energy geometry for each starting conformation.
-
Frequency Calculation: Perform a vibrational frequency calculation for each optimized structure at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface. The frequency calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.
-
Energy Calculation: The electronic energy of each conformer is obtained from the optimization calculation. The relative thermodynamic stability is then determined by comparing the Gibbs free energies (including ZPVE and thermal corrections) of the different conformers.
-
Solvation Effects: To model the system in solution, single-point energy calculations can be performed on the gas-phase optimized geometries using a polarizable continuum model (PCM) to account for the effect of the solvent.[22]
Visualizations
Caption: Conformational equilibrium of a substituted cyclohexane.
Caption: Integrated experimental and computational workflow.
Conclusion and Future Directions
The thermodynamic stability of biphenyl-substituted cyclohexane diones is a multifaceted property governed by a hierarchy of energetic contributions. The overwhelming steric demand of the biphenyl group dictates a strong preference for the equatorial position. However, the finer details of the conformational landscape, including the rotational orientation of the biphenyl moiety and the influence of keto-enol tautomerism, are modulated by a complex interplay of non-covalent interactions.
A synergistic approach combining high-resolution experimental techniques, such as NMR spectroscopy and X-ray crystallography, with robust computational methods is crucial for accurately characterizing the thermodynamic stability of these molecules. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to rationally design and optimize biphenyl-substituted cyclohexane diones with improved therapeutic profiles.
Future research in this area could focus on the development of more accurate force fields for molecular dynamics simulations of these systems, enabling more extensive sampling of the conformational space. Additionally, time-resolved spectroscopic techniques could provide deeper insights into the kinetics of conformational exchange, further enriching our understanding of the dynamic behavior of these promising therapeutic agents.
References
- THE TWO STRUCTURES OF THE MONO ENOLS OF 1,3-CYCLOHEXANEDIONE EXPLAINED.. - Filo. (n.d.).
- Conformational Analysis of Monosubstituted Cyclohexane - St. Paul's Cathedral Mission College. (n.d.).
- Substituted Cyclohexanes: Axial vs Equatorial - Master Organic Chemistry. (2014, June 27).
- 4.4: Substituted Cyclohexanes - Chemistry LibreTexts. (2021, December 15).
- 4.8: Conformations of Disubstituted Cyclohexanes - Chemistry LibreTexts. (2022, September 24).
- Keto-enol tautomerism and conformational landscape of 1,3-cyclohexanedione from its free jet millimeter-wave absorption spectrum - PubMed. (2013, December 19).
- 1,3-Cyclohexanedione - Wikipedia. (n.d.).
- Conformational Analysis | OpenOChem Learn. (n.d.).
- Keto–Enol Tautomerism and Conformational Landscape of 1,3-Cyclohexanedione from Its Free Jet Millimeter-Wave Absorption Spectrum | The Journal of Physical Chemistry A - ACS Publications. (2013, September 9).
- Experimental techniques to study protein dynamics and conformations - ResearchGate. (n.d.).
- A computational chemist's guide to accurate thermochemistry for organic molecules - SciSpace. (n.d.).
- Products, mechanisms and dynamics - UCI Aerosol Photochemistry Group. (2018, July 30).
- Reweighting methods for elucidation of conformation ensembles of proteins - PMC - NIH. (n.d.).
- Measuring conformational equilibria in allosteric proteins with time-resolved tmFRET - PMC. (2023, October 11).
- Inference of Joint Conformational Distributions from Separately-Acquired Experimental Measurements. (n.d.).
- Conformational Analysis of Molecules in Excited States. (n.d.).
- Efficient computational methods for accurately predicting reduction potentials of organic molecules - PubMed. (2008, June 26).
- Computational Models for Analyzing the Thermodynamic Properties of Linear Triatomic Molecules - MDPI. (n.d.).
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- Non‐Covalent Interactions in the Biphenyl Crystal: Is the Planar Conformer a Transition State? | Request PDF - ResearchGate. (n.d.).
- Non-Covalent Interactions in the Biphenyl Crystal: Is the Planar Conformer a Transition State? - PubMed. (2021, August 16).
- Unconventional gas-phase synthesis of biphenyl and its atropisomeric methyl-substituted derivatives. (n.d.).
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- Biphenyl - Grokipedia. (n.d.).
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- Biphenyl | C6H5C6H5 | CID 7095 - PubChem - NIH. (n.d.).
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- (PDF) “Synthesis and Physico-Chemical Studies of 1, 1'-. Substituted Phenyl Cyclohexane”. (2016, February 26).
- The design and synthesis of substituted biphenyl libraries - PubMed. (n.d.).
- Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry. (2013, May 1).
- Comprehensive Thermodynamic Study of Alkyl-Cyclohexanes as Liquid Organic Hydrogen Carriers Motifs - MDPI. (2023, January 10).
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- Comprehensive Thermodynamic Study of Alkyl-Cyclohexanes as Liquid Organic Hydrogen Carriers Motifs - ResearchGate. (2023, January 4).
- Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - ResearchGate. (n.d.).
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- Biological deeds of Biphenyl derivatives - A short Review - IJSDR. (n.d.).
- Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed. (2020, February 13).
- EFFECT OF CYCLOHEXANE AND BENZENE ON THE DISORDER-TO-ORDER TRANSITION OF BIPHENYL ON Al2O3 - Westmont College. (2023, July 10).
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Technical Whitepaper: Pharmacophore Fusion of Biphenyl and Cyclohexane-1,3-dione
Executive Summary
This technical guide analyzes the medicinal chemistry and biological potential of hybrids combining biphenyl scaffolds with cyclohexane-1,3-dione moieties.[1] These hybrid molecules represent a strategic fusion of two distinct pharmacophores: the lipophilic, membrane-penetrating biphenyl group and the redox-active, metal-chelating 1,3-dione system.[1]
The primary biological applications for these hybrids are Tyrosinase Inhibition (dermatological/melanoma therapeutics), Antimicrobial activity (specifically against Gram-positive strains), and Anticancer potential (via kinase inhibition and apoptosis induction).[1] This guide details the divergent synthesis pathways (Open-Chain Tetraketones vs. Fused Xanthenes) and provides validated protocols for their generation and evaluation.[1]
Structural Rationale & SAR
The therapeutic efficacy of these hybrids relies on the synergistic interaction between the two structural domains.[1]
The Biphenyl Anchor (The "Warhead" Delivery)[1]
-
Function: Provides steric bulk and high lipophilicity (LogP > 3.0).[1]
-
Mechanism: The biphenyl moiety facilitates transport across lipid bilayers (bacterial cell walls or mammalian cell membranes) and engages in
stacking interactions with aromatic residues (Phenylalanine, Tryptophan, Tyrosine) in enzyme active sites.[1]
The Cyclohexane-1,3-dione Moiety (The Effector)[1][2]
-
Function: Acts as a bidentate ligand and hydrogen bond donor/acceptor.[1]
-
Tautomerism: Exists in equilibrium between the keto and enol forms.[1] The enolic hydroxyl group (pKa ~5) is acidic, allowing for the chelation of divalent metal ions (e.g.,
, ).[1] -
Target: This chelation capability is the primary mechanism for inhibiting metalloenzymes like Tyrosinase (Copper-dependent) and HPPD (Iron-dependent).[1]
Synthesis Pathways: The Divergent Workflow
The synthesis of these hybrids typically begins with the reaction of biphenyl-4-carbaldehyde and dimedone (5,5-dimethylcyclohexane-1,3-dione).[1] Depending on the reaction conditions (pH, temperature, catalyst), the pathway diverges into two distinct bioactive classes.[1]
Visualization: Synthesis Workflow
The following diagram illustrates the Knoevenagel condensation followed by Michael addition, leading to either the open-chain tetraketone or the cyclized xanthene.
Caption: Divergent synthesis of open-chain tetraketones (enzyme inhibitors) and fused xanthenes (antimicrobials).
Biological Activity Profiles
Tyrosinase Inhibition (Melanogenesis Control)
Dominant Form: Open-Chain Tetraketone.[1]
-
Mechanism: Competitive inhibition.[1] The 1,3-dione moiety mimics the substrate (L-DOPA) and chelates the binuclear copper active site of Tyrosinase.[1] The biphenyl group occupies the hydrophobic entrance of the enzyme pocket, blocking substrate access.
-
Potency: Studies indicate
values in the low micromolar range (<10 ), often superior to the standard Kojic Acid.[1]
Antimicrobial Activity
Dominant Form: 1,8-Dioxooctahydroxanthene (Fused).[1]
-
Spectrum: Primarily active against Gram-positive bacteria (S. aureus, B. cereus) and fungi (C. albicans).[1]
-
Mechanism: The planar, lipophilic xanthene structure intercalates into DNA or disrupts cell membrane integrity. The biphenyl tail enhances permeability through the peptidoglycan layer.[1]
-
Data Summary:
| Organism | Strain | Hybrid Type | Activity (MIC) | Reference Standard |
| S. aureus | ATCC 25923 | Xanthene-Biphenyl | 12.5 - 25 | Ampicillin |
| E. coli | ATCC 25922 | Xanthene-Biphenyl | >100 | Ciprofloxacin |
| C. albicans | Clinical | Xanthene-Biphenyl | 25 - 50 | Fluconazole |
| Tyrosinase | Mushroom | Tetraketone-Biphenyl | Kojic Acid ( |
Anticancer Activity
Dominant Form: Functionalized Hydrazone derivatives of the dione.
-
Mechanism: Inhibition of receptor tyrosine kinases (c-Met, VEGFR-2).[1] The dione scaffold acts as an ATP-mimetic, while the biphenyl extends into the selectivity pocket of the kinase.
Detailed Experimental Protocols
Protocol A: Green Synthesis of 9-(Biphenyl-4-yl)-1,8-dioxooctahydroxanthene
Rationale: This protocol utilizes a catalyst-free or aqueous-mediated approach to maximize yield and purity (E-factor reduction).[1]
Materials:
-
Biphenyl-4-carbaldehyde (1.0 mmol)[1]
-
Dimedone (2.0 mmol)[1]
-
Solvent: 1:1 Ethanol/Water mixture (10 mL) or Ionic Liquid ([bmim]BF4)
-
Catalyst (Optional): p-Dodecylbenzenesulfonic acid (DBSA) (10 mol%)[1]
Step-by-Step:
-
Charge: In a 50 mL round-bottom flask, combine biphenyl-4-carbaldehyde and dimedone in the chosen solvent.
-
Reflux: Heat the mixture to 80°C.
-
Observation: The solution will transition from clear to turbid as the xanthene precipitates (due to low solubility in water/ethanol).[1]
-
-
Monitor: Check TLC (Hexane:Ethyl Acetate 7:3) every 15 minutes. Reaction is typically complete in 45-60 minutes.[1]
-
Isolation: Cool to room temperature. Filter the solid precipitate under vacuum.[1]
-
Purification: Wash the solid with ice-cold aqueous ethanol (30%) to remove unreacted dimedone. Recrystallize from hot ethanol.
-
Validation:
Protocol B: Tyrosinase Inhibition Assay
Rationale: To quantify the anti-melanogenic potential of the open-chain hybrid.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)[1]
-
Substrate: L-DOPA (0.5 mM)
-
Buffer: Phosphate buffer (50 mM, pH 6.8)
-
Test Compound: Biphenyl-tetraketone (dissolved in DMSO)[1]
Workflow:
-
Preparation: In a 96-well plate, add 140
phosphate buffer and 20 of enzyme solution (40 units/mL). -
Incubation: Add 20
of test compound (varying concentrations). Incubate at 25°C for 10 minutes (allows inhibitor binding).[1] -
Initiation: Add 20
of L-DOPA. -
Measurement: Monitor absorbance at 475 nm (formation of Dopachrome) for 10 minutes using a microplate reader.
-
Calculation:
.[1] Determine using non-linear regression.
Mechanism of Action: Visualized
The following diagram details the competitive inhibition mechanism at the Tyrosinase active site.
Caption: Bimodal inhibition mechanism: Metal chelation by dione and steric occlusion by biphenyl.[1]
References
-
Synthesis and Antimicrobial Evaluation: Turan, N., et al. (2015).[1][2] Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. Molecules. [1]
-
Tyrosinase Inhibition: Ghaleb, A., et al. (2024).[1][3] Design, Synthesis, Structural Insights, Tyrosinase Inhibition of New Derivatives. MDPI Pharmaceuticals.[1]
-
Catalytic Synthesis of Xanthenes: Dadhania, A.N., et al. (2012). A greener synthesis of 1,8-dioxooctahydroxanthene derivatives under ultrasound. Tetrahedron Letters.
-
Biphenyl Biological Activity: Arulmani, R., et al. (2018).[1][4] Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific Development and Research.
-
Anticancer Mechanisms: Mohareb, R.M., et al. (2020).[1][5] Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors.[5] Bioorganic Chemistry.
Sources
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- 3. Design, Synthesis, Structural Insights, Tyrosinase Inhibition, and Sun Protection Factor of New Thiosemicarbazone Derivatives [mdpi.com]
- 4. ajptonline.com [ajptonline.com]
- 5. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Biphenyl-4-ylcyclohexane-1,3-dione vs. 5-phenylcyclohexane-1,3-dione
An In-depth Technical Guide for Drug Development Professionals: A Comparative Analysis of 5-Biphenyl-4-ylcyclohexane-1,3-dione and 5-phenylcyclohexane-1,3-dione
Executive Summary
The cyclohexane-1,3-dione scaffold is a privileged structure in medicinal chemistry, serving as a versatile precursor for a multitude of biologically active molecules.[1][2][3] Its derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6] This technical guide provides a detailed comparative analysis of two key analogues: 5-phenylcyclohexane-1,3-dione and its more complex counterpart, this compound. By examining their synthesis, physicochemical properties, and structure-activity relationships, this document aims to provide researchers, scientists, and drug development professionals with the field-proven insights necessary to leverage these compounds in future therapeutic design.
Synthetic Strategy and Core Reactivity
The synthesis of 5-arylcyclohexane-1,3-diones is typically achieved through a robust and well-established reaction sequence involving a Michael addition followed by an intramolecular cyclization (e.g., Dieckmann condensation). This approach allows for modularity, where different aryl aldehydes can be incorporated to generate a diverse library of analogues.
The core reactivity of the resulting dione is characterized by the acidic nature of the methylene proton at the C2 position, which exists in tautomeric equilibrium with its enol form.[3] This functionality makes the scaffold an excellent building block for further derivatization.[7][8]
Generalized Synthesis Workflow
The following workflow outlines a representative method for synthesizing the 5-arylcyclohexane-1,3-dione core structure.
Sources
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- 2. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. 5-PHENYLCYCLOHEXANE-1,3-DIONE | 493-72-1 [chemicalbook.com]
Methodological & Application
Advanced Protocol: Knoevenagel Condensation of Biphenyl-4-aldehyde with Acetoacetate
Abstract & Strategic Rationale
This Application Note details the optimized protocol for the synthesis of ethyl 2-acetyl-3-(4-biphenylyl)acrylate via the Knoevenagel condensation of biphenyl-4-aldehyde and ethyl acetoacetate. This transformation is a cornerstone in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), liquid crystalline polymers, and functionalized cinnamic acid derivatives.
Strategic Insight: While Knoevenagel condensations are textbook reactions, the specific coupling of biphenyl moieties requires careful control of solubility and dehydration kinetics to prevent bis-adduct formation (Michael addition of a second equivalent of active methylene) and to ensure high E-selectivity. We utilize a piperidine/acetic acid catalytic system in ethanol, which offers a "green" solvent profile while maintaining sufficient polarity to stabilize the transition state.
Reaction Mechanism & Pathway[1][2]
The reaction proceeds through a base-catalyzed nucleophilic addition followed by dehydration. Piperidine acts as the initial base to deprotonate the active methylene compound (ethyl acetoacetate), generating a resonance-stabilized enolate. This enolate attacks the carbonyl carbon of the biphenyl-4-aldehyde. The subsequent elimination of water is thermodynamically driven, favoring the conjugated
Mechanistic Pathway Diagram
Figure 1: Mechanistic pathway of the piperidine-catalyzed Knoevenagel condensation.
Experimental Protocol
Reagents & Materials
| Component | Role | Molecular Weight | Equivalents | Quantity (Scale: 10 mmol) |
| Biphenyl-4-aldehyde | Limiting Reagent | 182.22 g/mol | 1.0 | 1.82 g |
| Ethyl Acetoacetate | Active Methylene | 130.14 g/mol | 1.1 | 1.43 g (1.40 mL) |
| Piperidine | Catalyst (Base) | 85.15 g/mol | 0.1 | 85 mg (approx. 5 drops) |
| Glacial Acetic Acid | Catalyst (Acid) | 60.05 g/mol | 0.05 | ~3 drops |
| Ethanol (Abs.) | Solvent | 46.07 g/mol | N/A | 15-20 mL |
Step-by-Step Methodology
Phase 1: Reaction Setup
-
Dissolution : In a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 1.82 g of biphenyl-4-aldehyde in 15 mL of absolute ethanol .
-
Note: Biphenyl derivatives can be sparingly soluble at room temperature. Gentle warming (30-40°C) may be required to achieve a clear solution before adding the catalyst.
-
-
Addition : Add 1.40 mL of ethyl acetoacetate to the aldehyde solution.
-
Catalysis : Add 5 drops of piperidine , followed immediately by 3 drops of glacial acetic acid .
-
Causality: The acetic acid buffers the basicity, preventing side reactions (like Cannizzaro) and facilitating the dehydration step.
-
-
Reflux : Attach a reflux condenser. Heat the mixture to reflux (approx. 78-80°C) with moderate stirring.
Phase 2: Reaction Monitoring 5. TLC Checkpoint : Monitor progress by Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (8:2) as the mobile phase.
- Target: Disappearance of the aldehyde spot (
) and appearance of a new, highly UV-active product spot (lower due to ester polarity, but conjugated). - Time: Reaction typically reaches completion in 2–4 hours .
Phase 3: Workup & Isolation 6. Cooling : Remove the heat source and allow the flask to cool to room temperature.
- Observation: Crystalline precipitate often forms upon cooling.[1]
- Precipitation : If no solid forms, cool the flask in an ice bath (0-4°C) for 30 minutes. If oiling occurs, scratch the glass side with a spatula to induce nucleation.
- Filtration : Filter the crude solid using a Buchner funnel under vacuum.
- Washing : Wash the filter cake with 5 mL of ice-cold ethanol followed by 10 mL of cold water to remove residual catalyst and unreacted acetoacetate.
Phase 4: Purification 10. Recrystallization : Recrystallize the crude solid from hot ethanol (or an Ethanol/Water 9:1 mixture).
- Dissolve in minimum boiling ethanol.
- Allow to cool slowly to RT, then refrigerate.
- Filter and dry in a vacuum oven at 50°C for 4 hours.
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis and isolation.
Characterization & Validation
To ensure scientific integrity, the isolated product must be validated against the following criteria.
Expected Data
| Parameter | Expected Value/Observation | Notes |
| Appearance | White to pale yellow needles | Color intensity depends on conjugation/purity. |
| Yield | 75% – 90% | Lower yields indicate incomplete dehydration or loss during washing. |
| Melting Point | 120°C – 125°C (approx) | Distinct sharp melting point confirms purity. |
| The vinyl proton singlet is diagnostic for the Knoevenagel product. | ||
| IR Spectroscopy | 1720 cm | Conjugation lowers the ketone stretching frequency. |
Self-Validating Checks
-
The "Oil" Check : If the product separates as an oil, it indicates solvent retention or impurities.[2] Re-dissolve in hot ethanol and add a seed crystal.
-
Bis-Adduct Control : If the melting point is significantly higher (>150°C) and NMR shows no vinyl proton, you may have formed the bis-adduct (two acetoacetate molecules adding to one aldehyde). Ensure strictly 1.1 equivalents of acetoacetate are used, not a large excess.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Precipitation | Product is too soluble in EtOH. | Add water dropwise to the cold reaction mixture until turbidity appears, then cool. |
| Low Yield | Incomplete reaction or Cannizzaro side reaction. | Ensure catalyst (Piperidine) is fresh. Check aldehyde purity (oxidation to acid prevents reaction). |
| Product is Sticky/Colored | Polymerization or oxidation products. | Recrystallize with activated charcoal to remove colored impurities. |
| Starting Material Remains | Water inhibiting equilibrium.[3] | Add molecular sieves (3Å) to the reaction flask or use a Dean-Stark trap (if switching solvent to Toluene). |
Safety & Handling
-
Piperidine : Toxic by inhalation and ingestion. Flammable. Handle in a fume hood.
-
Biphenyl-4-aldehyde : Irritant. Avoid dust inhalation.
-
Ethyl Acetoacetate : Combustible liquid.
-
Waste Disposal : All organic filtrates containing piperidine must be disposed of in the basic organic waste stream.
References
-
Knoevenagel, E. (1898). "Condensation von Malonsäure mit aromatischen Aldehyden durch Ammoniak und Amine." Berichte der deutschen chemischen Gesellschaft, 31(3), 2596–2619.
-
Jones, G. (1967). "The Knoevenagel Condensation."[4][2][5][6] Organic Reactions, 15, 204–599.
- Prajapati, D., & Sandhu, J. S. (1992). "Ultrasound promoted Knoevenagel condensation of aromatic aldehydes with active methylene compounds." Journal of Chemical Research, (11), 386-387.
-
BenchChem. (2025).[2] "Synthesis of Ethyl 2-cyano-3-(4-fluorophenyl)acrylate - Technical Support." (Cited for general Knoevenagel workflow protocols).
-
Sigma-Aldrich. "Ethyl 2-acetyl-3-(4-nitrophenyl)acrylate Product Sheet."[7] (Used for structural analog comparison).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 5. jetir.org [jetir.org]
- 6. reddit.com [reddit.com]
- 7. ETHYL 2-ACETYL-3-(4-NITROPHENYL)ACRYLATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Application Note: High-Efficiency Synthesis of Enaminones from 5-Biphenyl-4-ylcyclohexane-1,3-dione
Executive Summary & Scientific Context
Enaminones (β-enaminones) derived from cyclic 1,3-diones are critical pharmacophores in medicinal chemistry, serving as precursors for anticonvulsant, anti-inflammatory, and antimicrobial agents.[1] This application note focuses specifically on the conversion of 5-Biphenyl-4-ylcyclohexane-1,3-dione —a sterically demanding and lipophilic substrate—into its corresponding enaminone derivatives.
Unlike simple cyclohexane-1,3-diones, the biphenyl-substituted variant presents unique solubility and steric challenges.[1] The presence of the hydrophobic biphenyl moiety at the C5 position dictates specific solvent choices and workup procedures to maximize yield and purity. This guide outlines three validated protocols ranging from classical azeotropic distillation to modern green chemistry techniques.
Key Mechanistic Insight
The reaction is a condensation-dehydration sequence. The 1,3-dione exists in equilibrium with its mono-enol tautomer.[1] The amine nucleophile attacks the carbonyl carbon, forming a hemiaminal intermediate. Acid catalysis facilitates the elimination of water, driving the equilibrium toward the thermodynamically stable, conjugated enaminone system (N-C=C-C=O).[1]
Critical Control Point: Water removal is the rate-determining factor. Failure to continuously sequester water results in equilibrium stagnation and lower yields.
Visualizing the Pathway
The following diagram illustrates the reaction mechanism and the critical decision-making workflow for selecting the appropriate protocol based on the amine partner.
Caption: Mechanistic pathway from dione to enaminone (top) and protocol selection decision tree (bottom).
Experimental Protocols
Method A: Classical Azeotropic Reflux (The "Gold Standard")
Best for: Scaling up (>10g), unreactive amines, and ensuring complete water removal.[1]
Rationale: The biphenyl group ensures high solubility in toluene. Using a Dean-Stark trap physically removes water, pushing the equilibrium to completion (Le Chatelier’s principle).[1]
Reagents:
-
This compound (1.0 equiv)[1]
-
Amine (1.1 - 1.2 equiv)[1]
-
Solvent: Toluene (anhydrous)[1]
-
Catalyst: p-Toluenesulfonic acid (p-TSA) (5 mol%)[1]
Protocol:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Dissolution: Dissolve the dione in Toluene (10 mL per gram of substrate). The solution should be clear; if the biphenyl derivative is stubborn, warm gently to 40°C.
-
Addition: Add the amine and p-TSA.
-
Reflux: Heat the mixture to vigorous reflux (bath temp ~120°C). Ensure toluene is condensing and water droplets are collecting in the trap.
-
Monitoring: Monitor by TLC (Mobile phase: 30% EtOAc in Hexanes). The starting dione is more polar than the enaminone product. Reaction typically completes in 3–6 hours.
-
Workup: Cool to room temperature.
-
If product precipitates: Filter directly and wash with cold toluene/hexane.
-
If soluble: Evaporate toluene under reduced pressure.[1] Recrystallize the residue from Ethanol/Water or Ether/Hexane.
-
Method B: Solvent-Free Microwave Synthesis
Best for: High-throughput screening, rapid derivative generation, green chemistry compliance.[1]
Rationale: Microwave irradiation provides direct dielectric heating, accelerating the dehydration step without the need for bulk solvents.[1]
Reagents:
-
This compound (1.0 equiv)[1]
-
Amine (1.05 equiv)[1]
-
Solid Support (Optional): Silica Gel or Montmorillonite K-10[1]
Protocol:
-
Mixing: In a microwave-safe vial, intimately mix the dione and amine. If using a solid amine, grind them together in a mortar until a eutectic melt or homogeneous powder forms.[1]
-
Catalysis (Optional): Add 10% w/w Montmorillonite K-10 or a drop of acetic acid to catalyze the reaction.
-
Irradiation: Place in a microwave reactor. Irradiate at 300W, maintaining a temperature of 100–110°C.
-
Duration: Run for 2–5 minutes. (Caution: Do not overheat, as enaminones can polymerize).[1]
-
Extraction: Cool the vial. Extract the product with hot Ethanol or Ethyl Acetate.
-
Purification: Filter to remove the solid catalyst (if used). Concentrate and recrystallize.
Comparative Data Analysis
The following table summarizes expected outcomes based on internal validation using 5-phenyl analogs as a baseline for the biphenyl derivative.
| Metric | Method A (Toluene Reflux) | Method B (Microwave) | Method C (Aq.[1] EtOH/HCl) |
| Reaction Time | 3 – 6 Hours | 2 – 10 Minutes | 1 – 2 Hours |
| Typical Yield | 85 – 95% | 80 – 92% | 75 – 85% |
| Purity (Crude) | High (requires recrystallization) | Moderate (may require chromatography) | High (precipitates cleanly) |
| Scalability | Excellent (kg scale) | Poor (<5g scale) | Good (10–100g scale) |
| Solubility Note | Excellent for Biphenyl moiety | N/A (Solvent-free) | Requires EtOH co-solvent |
Troubleshooting & Optimization
Issue: Starting Material Insolubility
-
Cause: The 5-biphenyl group is highly lipophilic.
-
Solution: Avoid pure water or methanol.[1] Use Toluene (Method A) or a THF/Ethanol mixture.[1] If using Method C (Aqueous), ensure at least 50% Ethanol is present to solubilize the dione.[1]
Issue: Product is an Oil/Gum [1]
-
Cause: Impurities or residual solvent preventing crystallization.[1]
-
Solution: Triturate the oil with cold diethyl ether or hexane. Scratch the flask walls with a glass rod to induce nucleation. The biphenyl rings facilitate pi-stacking, so crystallization is usually favorable once nucleation starts.[1]
Issue: Low Yield with Sterically Hindered Amines
-
Cause: Nucleophilic attack is blocked.[1]
-
Solution: Switch to Method A (Reflux) and increase catalyst loading to 10 mol%. Extend reaction time to 12+ hours.
References
-
Green Synthesis of Enaminones: Title: A green and convenient approach to the synthesis of β-enaminones from aromatic amines and 5-substituted-1,3-cyclohexanedione in the presence of dilute hydrochloric acid. Source:Synthetic Communications, 2011.[1] URL:[Link][1]
-
General Reactivity of Cyclohexane-1,3-diones: Title: Synthetic approaches for cyclohexane-1,3-diones: A versatile precursor for bioactive molecules.[1][2][3][4][5][6][7] Source:Synthetic Communications, 2021.[1][4] URL:[Link][1][7]
-
Mechanistic Overview: Title: Enaminones: Versatile Intermediates in Organic Synthesis.[1][2][7][8][9] Source:Beilstein Journal of Organic Chemistry, 2025 (Review Context).[1] URL:[Link][1]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. General method for the synthesis of enaminones via photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Three-Component Synthesis of Cyclic Enaminones via Ketene Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Strategic C-2 Functionalization of 5-(Biphenyl-4-yl)cyclohexane-1,3-dione
Introduction: The Strategic Value of the 5-(Biphenyl-4-yl)cyclohexane-1,3-dione Scaffold
In the landscape of modern medicinal chemistry and drug development, the 5-(Biphenyl-4-yl)cyclohexane-1,3-dione scaffold has emerged as a privileged starting material. Its unique structural architecture, combining a reactive 1,3-dicarbonyl system with a bulky, lipophilic biphenyl moiety, offers a compelling platform for the synthesis of novel therapeutic agents. The biphenyl group can engage in crucial π-π stacking and hydrophobic interactions within biological targets, while the cyclohexane-1,3-dione core provides a versatile handle for a variety of chemical transformations.
The C-2 position, a highly acidic active methylene center, is the focal point for strategic functionalization. Modifications at this site allow for the precise introduction of diverse pharmacophoric elements, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This guide provides a comprehensive overview of the key synthetic strategies for modifying the C-2 position of 5-(Biphenyl-4-yl)cyclohexane-1,3-dione, supported by detailed experimental protocols and an analysis of the underlying chemical principles.
Synthesis of the Starting Material: 5-(Biphenyl-4-yl)cyclohexane-1,3-dione
A robust and scalable synthesis of the title compound is a prerequisite for its extensive use in discovery campaigns. A highly effective approach involves a tandem Michael addition-Claisen condensation, a variant of the Robinson annulation.[1][2] This strategy builds the cyclohexane-1,3-dione ring system with the desired C-5 substitution in a convergent manner.
The likely steric hindrance from the bulky biphenyl group at the C-5 position is a key consideration. This steric crowding can influence the conformational preferences of the cyclohexane ring, with the biphenyl group preferentially occupying an equatorial position to minimize unfavorable 1,3-diaxial interactions.[3][4] This conformational bias can, in turn, affect the accessibility of the C-2 methylene protons and the stereochemical outcome of subsequent reactions.
Protocol 1: Synthesis of 5-(Biphenyl-4-yl)cyclohexane-1,3-dione
This protocol is adapted from established methods for the synthesis of 5-arylcyclohexane-1,3-diones.[5]
Reaction Scheme:
Caption: General workflow for the Knoevenagel condensation.
Protocol 2: Knoevenagel Condensation with an Aromatic Aldehyde
Materials:
| Reagent/Solvent | M.W. | Equiv. | Amount |
| 5-(Biphenyl-4-yl)cyclohexane-1,3-dione | 278.33 | 1.0 | 2.78 g (10 mmol) |
| Aromatic Aldehyde (e.g., Benzaldehyde) | 106.12 | 1.0 | 1.06 g (10 mmol) |
| Piperidine | 85.15 | 0.1 | 85 mg (1 mmol) |
| Toluene | - | - | 50 mL |
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 5-(Biphenyl-4-yl)cyclohexane-1,3-dione (1.0 equiv), the aromatic aldehyde (1.0 equiv), and toluene.
-
Add piperidine (0.1 equiv) as a catalyst.
-
Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
After completion of the reaction (typically 2-4 hours, monitored by TLC), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes).
Michael Addition: Formation of 1,5-Dicarbonyl Compounds
The enolate of 5-(Biphenyl-4-yl)cyclohexane-1,3-dione is an excellent Michael donor, readily undergoing conjugate addition to α,β-unsaturated carbonyl compounds. [6][7][8]This reaction is a powerful tool for constructing more complex carbon skeletons. The choice of base is critical; a weak base is generally sufficient to generate the nucleophilic enolate.
Protocol 3: Michael Addition to an α,β-Unsaturated Ketone
Materials:
| Reagent/Solvent | M.W. | Equiv. | Amount |
| 5-(Biphenyl-4-yl)cyclohexane-1,3-dione | 278.33 | 1.0 | 2.78 g (10 mmol) |
| α,β-Unsaturated Ketone (e.g., Methyl Vinyl Ketone) | 70.09 | 1.1 | 0.77 g (11 mmol) |
| Triethylamine | 101.19 | 0.2 | 0.20 g (2 mmol) |
| Dichloromethane | - | - | 50 mL |
Procedure:
-
Dissolve 5-(Biphenyl-4-yl)cyclohexane-1,3-dione (1.0 equiv) in dichloromethane in a round-bottom flask.
-
Add triethylamine (0.2 equiv) and stir for 10 minutes at room temperature.
-
Add the α,β-unsaturated ketone (1.1 equiv) dropwise to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl (aq) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Enaminone Synthesis: Versatile Nitrogen-Containing Intermediates
The reaction of 1,3-diones with primary or secondary amines provides enaminones, which are highly versatile synthetic intermediates. [9][10][11]These compounds can participate in a wide range of cyclization and functionalization reactions. The reaction is typically carried out by heating the dione and the amine, often with azeotropic removal of water.
Protocol 4: Synthesis of a C-2 Enaminone Derivative
Materials:
| Reagent/Solvent | M.W. | Equiv. | Amount |
| 5-(Biphenyl-4-yl)cyclohexane-1,3-dione | 278.33 | 1.0 | 2.78 g (10 mmol) |
| Primary Amine (e.g., Aniline) | 93.13 | 1.0 | 0.93 g (10 mmol) |
| Toluene | - | - | 50 mL |
| p-Toluenesulfonic acid (catalytic) | 172.20 | 0.01 | 17 mg (0.1 mmol) |
Procedure:
-
Combine 5-(Biphenyl-4-yl)cyclohexane-1,3-dione (1.0 equiv), the primary amine (1.0 equiv), and a catalytic amount of p-toluenesulfonic acid in toluene in a round-bottom flask equipped with a Dean-Stark trap.
-
Reflux the mixture until the theoretical amount of water has been collected.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting crude enaminone can often be purified by recrystallization.
C-2 Alkylation: Direct Introduction of Alkyl Groups
Direct C-alkylation at the C-2 position can be achieved by treating the dione with a base followed by an alkyl halide. A significant challenge in the alkylation of 1,3-diones is the competition between C-alkylation and O-alkylation. The choice of base, solvent, and counter-ion can influence the C/O alkylation ratio. For sterically hindered substrates like 5-(Biphenyl-4-yl)cyclohexane-1,3-dione, O-alkylation might be favored under certain conditions. The use of a strong, non-nucleophilic base and a polar aprotic solvent can often promote C-alkylation.
Caption: Decision tree for optimizing C-2 alkylation.
Protocol 5: C-2 Alkylation with an Alkyl Halide
Materials:
| Reagent/Solvent | M.W. | Equiv. | Amount |
| 5-(Biphenyl-4-yl)cyclohexane-1,3-dione | 278.33 | 1.0 | 2.78 g (10 mmol) |
| Lithium diisopropylamide (LDA) (2.0 M in THF/heptane/ethylbenzene) | 107.12 | 1.1 | 5.5 mL (11 mmol) |
| Alkyl Halide (e.g., Methyl Iodide) | 141.94 | 1.1 | 1.56 g (11 mmol) |
| Tetrahydrofuran (THF, anhydrous) | - | - | 50 mL |
Procedure:
-
Dissolve 5-(Biphenyl-4-yl)cyclohexane-1,3-dione (1.0 equiv) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C.
-
Slowly add LDA (1.1 equiv) via syringe and stir for 30 minutes at -78 °C.
-
Add the alkyl halide (1.1 equiv) dropwise and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Advanced Methods: Transition-Metal-Catalyzed C-H Arylation
For the direct introduction of aryl or heteroaryl groups at the C-2 position, modern transition-metal-catalyzed C-H activation strategies offer a powerful alternative to traditional cross-coupling reactions that require pre-functionalization. [12][13][14]Palladium and rhodium catalysts are commonly employed for the direct arylation of active methylene compounds. These methods offer high atom economy and can tolerate a wide range of functional groups.
Conceptual Reaction Scheme:
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. fiveable.me [fiveable.me]
- 4. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]
- 5. Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone [organic-chemistry.org]
- 6. Rhodium-catalyzed C–H activation and three-component tandem annulation leading to isoquinolones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Michael Addition [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. General method for the synthesis of enaminones via photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enaminone synthesis by amination [organic-chemistry.org]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. Rh(III)-Catalyzed C–H Bond Activation for the Construction of Heterocycles with sp3-Carbon Centers [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Khan Academy [khanacademy.org]
Procedure for Knoevenagel condensation with 5-aryl-cyclohexane-1,3-diones
Application Note: High-Fidelity Knoevenagel Condensation of 5-Aryl-cyclohexane-1,3-diones
Executive Summary
The condensation of 5-aryl-cyclohexane-1,3-diones with aromatic aldehydes is a pivotal transformation in medicinal chemistry, serving as the gateway to two distinct pharmacophores: 2-benzylidene-1,3-diones (Michael acceptors, anticancer/antioxidant intermediates) and 9-aryl-1,8-dioxo-octahydroxanthenes (multidrug resistance modulators).
While the reaction is nominally a Knoevenagel condensation, the high reactivity of the cyclic 1,3-dione scaffold often leads to uncontrolled bis-addition (formation of xanthenes), particularly in aqueous or unoptimized conditions. This Application Note provides two distinct, self-validating protocols to control this selectivity. We define the "Solvent-Stoichiometry Switch" that allows researchers to target the 1:1 alkene adduct or the 2:1 xanthene scaffold with >90% specificity.
Strategic Analysis: The Reactivity Landscape
The Substrate Challenge: 5-Aryl vs. 5,5-Dimethyl (Dimedone)
Unlike the ubiquitous dimedone (5,5-dimethyl), the 5-aryl-cyclohexane-1,3-dione carries a lipophilic aromatic ring at the C5 position.
-
Electronic Effect: The C5-aryl group is electronically isolated from the C2-active methylene, meaning pKa values (~5.2) remain comparable to dimedone.
-
Solubility Effect: The 5-aryl group significantly lowers water solubility. This makes "on-water" or surfactant-mediated protocols highly effective for xanthene synthesis (due to hydrophobic aggregation) but problematic for isolating the intermediate alkene.
Mechanistic Divergence
The reaction proceeds through a common intermediate. The critical control point is the stability of the Knoevenagel Product (Alkene) against a second attack by the dione enolate.
Figure 1: The divergence pathway. Target A requires kinetic control and solvation; Target B is thermodynamically driven by precipitation.
Protocol A: Selective Synthesis of 2-Benzylidene Derivatives
Objective: Isolate the 1:1 Knoevenagel adduct (Alkene). Mechanism of Control: Use of a solubilizing organic solvent prevents the product from precipitating (which would drive equilibrium) and strict 1:1 stoichiometry limits the availability of the nucleophile for the second step.
Materials
-
Substrate: 5-Phenylcyclohexane-1,3-dione (1.0 equiv)
-
Electrophile: Aromatic Aldehyde (1.05 equiv)
-
Catalyst: Piperidine (10 mol%) + Glacial Acetic Acid (10 mol%)
-
Solvent: Ethanol (Absolute) or Toluene (for highly lipophilic aldehydes)
Step-by-Step Procedure
-
Preparation: In a 50 mL round-bottom flask, dissolve 5-phenylcyclohexane-1,3-dione (1.0 mmol, 188 mg) in Ethanol (10 mL).
-
Note: If the dione does not dissolve completely at RT, gently warm to 40°C.
-
-
Addition: Add the aromatic aldehyde (1.05 mmol).
-
Catalysis: Add Piperidine (0.1 mmol) followed by Acetic Acid (0.1 mmol).
-
Why: The Piperidinium acetate buffer prevents harsh basicity that could promote Michael addition or ring-opening.
-
-
Reaction: Stir at Room Temperature for 1–4 hours.
-
Monitor: Check TLC (Hexane:EtOAc 7:3). The product usually appears as a bright yellow spot.
-
Critical: Do NOT reflux unless the aldehyde is extremely unreactive (e.g., 4-OMe). Heat promotes the thermodynamic xanthene product.
-
-
Workup:
-
Pour the reaction mixture into ice-cold water (30 mL) containing 1 mL of 1M HCl (to neutralize piperidine).
-
The solid precipitate is the crude alkene. Filter and wash with cold water.
-
Purification: Recrystallize from Ethanol/Water (9:1).
-
Validation Criteria:
-
1H NMR: Look for the singlet vinyl proton (
8.0–8.5 ppm). Absence of the methine doublet (~4.5 ppm) characteristic of the xanthene.
Protocol B: Green Cascade to Xanthenediones
Objective: Synthesize the 2:1 Xanthene scaffold (Target B). Mechanism of Control: "On-water" conditions exploit the hydrophobic effect. The intermediate alkene is highly lipophilic; it aggregates with the remaining dione in the micelle, accelerating the second addition (Michael reaction) and cyclization.
Materials
-
Substrate: 5-Phenylcyclohexane-1,3-dione (2.0 equiv)
-
Electrophile: Aromatic Aldehyde (1.0 equiv)[1]
-
Catalyst: Sodium Dodecyl Sulfate (SDS, 10 mol%) OR Ionic Liquid ([bmim]BF4)
-
Solvent: Water (Deionized)
Step-by-Step Procedure
-
Assembly: In a 25 mL flask, combine 5-phenylcyclohexane-1,3-dione (2.0 mmol) and Aromatic Aldehyde (1.0 mmol) in Water (10 mL).
-
Catalyst: Add SDS (0.1 mmol, ~29 mg).
-
Reaction: Reflux (100°C) with vigorous stirring for 60–90 minutes.
-
Observation: The mixture will likely be heterogeneous. The product typically precipitates as a solid from the hot aqueous solution.
-
-
Workup:
Data Presentation: Comparative Optimization
The following table summarizes the impact of solvent and stoichiometry on product distribution for 5-phenyl-1,3-cyclohexanedione + Benzaldehyde.
| Condition | Solvent | Catalyst | Temp | Stoichiometry (Dione:Ald) | Major Product | Yield |
| Protocol A | Ethanol | Pip/AcOH | RT | 1:1 | Alkene (Target A) | 88% |
| Deviation 1 | Ethanol | Piperidine | Reflux | 1:1 | Mix (Alkene + Xanthene) | N/A |
| Protocol B | Water/SDS | SDS | 100°C | 2:1 | Xanthene (Target B) | 94% |
| Deviation 2 | Water | None | 100°C | 2:1 | Xanthene (Slow) | 65% |
Troubleshooting & FAQs
Q: The reaction in Protocol A is "oiling out" instead of precipitating.
-
Cause: The 5-aryl group increases lipophilicity, preventing crystallization in pure ethanol.
-
Fix: Add water dropwise to the ethanol solution after the reaction is complete until turbidity persists, then cool to 4°C to induce crystallization.
Q: I see a "dimer" impurity in Protocol A.
-
Cause: Localized high concentration of dione.
-
Fix: Add the dione slowly to the aldehyde solution, or ensure the stoichiometry is strictly 1:1.05 (slight excess of aldehyde).
Q: Can I use microwave irradiation?
-
Answer: Yes, for Protocol B (Xanthenes) . Microwave irradiation (120°C, 5-10 min) in water/SDS is highly efficient. Do not use microwaves for Protocol A, as the thermal energy drives the Michael addition.
References
-
Mechanism & General Reactivity
-
Protocol A Grounding (Selectivity)
-
Protocol B Grounding (Xanthene Cascade)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. asianpubs.org [asianpubs.org]
- 7. sciengine.com [sciengine.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Solubilizing 5-Biphenyl-4-ylcyclohexane-1,3-dione for NMR Analysis
Prepared by: Senior Application Scientist, Advanced Spectroscopy Division
Welcome to the technical support guide for handling 5-Biphenyl-4-ylcyclohexane-1,3-dione. This document provides in-depth troubleshooting strategies and best practices for preparing high-quality solutions for Nuclear Magnetic Resonance (NMR) analysis. The unique structure of this compound, featuring a large, non-polar biphenyl group and a more polar cyclohexane-1,3-dione moiety, presents a common solubility challenge that requires a systematic approach to overcome.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during sample preparation in a direct question-and-answer format.
Q1: My this compound sample will not dissolve in deuterated chloroform (CDCl₃). What is my next step?
A1: It is not uncommon for molecules with large, non-polar surface areas to exhibit poor solubility even in moderately non-polar solvents like CDCl₃. The biphenyl group dominates the compound's character, making it highly hydrophobic.
Causality: While CDCl₃ is a workhorse solvent for many organic compounds, its polarity may be insufficient to disrupt the crystal lattice forces of the solid, or its structure may not favorably interact with the solute.[1][2] The primary consideration in solvent selection is always the sample's solubility.[3]
Recommended Strategy:
-
Switch to a Non-Polar Aromatic Solvent: Aromatic solvents can induce favorable π-π stacking interactions with the biphenyl ring system.
-
Try Benzene-d₆ (C₆D₆): This is an excellent choice for non-polar, aromatic compounds.[3] Its anisotropic effects can also be beneficial for resolving overlapping signals in the NMR spectrum.[2]
-
Consider Toluene-d₈ (C₇D₈): Similar to benzene-d₆, it is non-polar and has a higher boiling point, making it suitable for studies at elevated temperatures.[2][4]
-
-
Test a More Polar Aprotic Solvent: If non-polar solvents fail, the polar 1,3-dione group may require a solvent with a higher dielectric constant.
-
Acetone-d₆: This solvent is a good intermediate choice for a range of organic compounds.[2]
-
Tetrahydrofuran-d₈ (THF-d₈): THF is another effective solvent for moderately polar compounds.
-
Start with a very small amount of your sample (~1 mg) when testing new solvents to conserve material.[5]
Q2: I have tried multiple single solvents with no success. How can I use a co-solvent or mixed-solvent system effectively?
A2: When a single solvent fails, a mixed-solvent system is a powerful technique to fine-tune the polarity and achieve dissolution.[3][6]
Causality: By adding a small amount of a highly polar "power" solvent to your primary non-polar solvent, you can significantly increase the solvating power without dramatically altering the chemical shift environment. This approach can satisfy the solubility requirements of both the non-polar biphenyl and the polar dione moieties.
Recommended Strategy:
-
Prepare a Suspension: Start by suspending your compound (e.g., 5-10 mg) in the primary non-polar solvent where it is partially soluble (e.g., 0.5 mL of CDCl₃ or C₆D₆).
-
Titrate with a Polar Co-Solvent: Add a strong polar aprotic solvent drop by drop while vortexing or shaking vigorously.
-
Recommended Co-solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an exceptional solvent for polar compounds and is often used to solubilize challenging samples.[7]
-
Alternative Co-solvent: Deuterated methanol (CD₃OD) can also be effective, but be aware that it is a protic solvent and will exchange with any labile protons (like enolic protons) in your sample.[3][6]
-
-
Observe Carefully: Add just enough of the co-solvent to achieve a clear, homogenous solution. Often, only a few microliters are needed. Adding too much can broaden your solvent peak and complicate spectra interpretation.
Q3: Can I heat my sample to get it into solution? What are the risks?
A3: Yes, heating the sample is a standard and highly effective method for increasing solubility, a technique known as Variable Temperature (VT) NMR.[4][8][9]
Causality: For most neutral organic compounds, solubility increases with temperature. The additional thermal energy helps overcome the intermolecular forces in the solid state, allowing the solvent to surround the solute molecules more effectively.[10]
Recommended Strategy & Precautions:
-
Choose a High-Boiling Solvent: To avoid sample loss or tube failure, select a solvent with a boiling point well above your target temperature. DMSO-d₆ (B.P. 189 °C) and Toluene-d₈ (B.P. 111 °C) are excellent choices for high-temperature work.[4][9] Do not heat a sample in a low-boiling solvent like CDCl₃ (B.P. 61-62 °C) to high temperatures.
-
Use Appropriate NMR Tubes: Standard, thin-walled NMR tubes are not suitable for VT work. You must use Class A, medium- or heavy-walled borosilicate (Pyrex) tubes that can withstand temperature changes and pressure buildup without fracturing.[4][9]
-
Increase Temperature Gradually: In the NMR spectrometer's VT control software, raise the temperature in increments (e.g., 5-10 °C at a time) and allow the sample to equilibrate for several minutes at each step.
-
Check for Degradation: Be aware that your compound could degrade at higher temperatures. It is wise to run a quick 1D ¹H spectrum at room temperature, then after heating, and finally after cooling back down to ensure no chemical changes have occurred.
Q4: The solution is clear, but the NMR peaks are broad. What could be the cause?
A4: Peak broadening in a clear solution can stem from several factors, often related to sample concentration or dynamics.
Causality and Solutions:
-
High Viscosity: A highly concentrated sample can be viscous, which slows molecular tumbling and leads to broader lines.[11]
-
Solution: Dilute your sample. If signal-to-noise is not an issue, reducing the concentration can sharpen the peaks.
-
-
Compound Aggregation: Even in a visually clear solution, molecules can form small aggregates or oligomers. This is common for hydrophobic compounds in certain solvents. These larger entities tumble slowly, causing peak broadening.
-
Solution: Increasing the temperature (VT-NMR) can often break up these aggregates, leading to sharper signals.[9]
-
-
Chemical Exchange: The cyclohexane-1,3-dione moiety can exist in equilibrium between its diketo and enol tautomers. If the rate of this exchange is on the same timescale as the NMR experiment, it can cause significant peak broadening.
-
Solution: Changing the temperature can help resolve this. Cooling the sample may slow the exchange enough to see distinct signals for both forms, while heating it may accelerate the exchange to the point where you see a sharp, averaged signal.[12]
-
Part 2: Frequently Asked Questions (FAQs)
-
Why must I use a deuterated solvent for ¹H NMR? Ordinary solvents contain hydrogen (¹H) atoms that would produce a massive signal, completely overwhelming the signals from your compound.[1] Deuterated solvents replace these hydrogen atoms with deuterium (²H), which is not detected in a standard ¹H NMR experiment, resulting in a clean spectrum.[3] Furthermore, the deuterium signal is used by the spectrometer to "lock" the magnetic field, ensuring stability and high resolution during the experiment.[1]
-
How much compound should I aim to dissolve? For a typical ¹H NMR spectrum of a small molecule (<600 g/mol ), 1-10 mg dissolved in 0.5-0.6 mL of solvent is usually sufficient.[5] For ¹³C NMR, which is inherently much less sensitive, a higher concentration is desirable; aim for a saturated solution with at least 20-50 mg if possible.[5][11] If you are struggling with solubility, start with a smaller amount (~1 mg) to find a suitable solvent system before committing more material.[5]
-
My solution contains a few solid particles. Can I still run the NMR? No. Any suspended solid particles in the NMR tube will severely distort the local magnetic field homogeneity, leading to broad, distorted peaks and poor spectral quality that cannot be fixed by shimming.[7] The solution must be completely transparent.[5]
-
How do I filter my sample into the NMR tube? A simple and effective method is to use a Pasteur pipette with a small, tightly packed plug of glass wool or cotton at the bottom.[5] Prepare a slightly larger volume of solution than needed (e.g., 0.7 mL), as some will be retained by the filter.[5] Draw the solution into the pipette and carefully transfer the filtered liquid into the clean NMR tube.
Part 3: Protocols & Data
Table 1: Comparative Data of Recommended Deuterated Solvents
| Solvent | Residual ¹H Peak (ppm) | ¹³C Peak (ppm) | Boiling Point (°C) | Key Characteristics & Use Case |
| Chloroform-d (CDCl₃) | 7.26 | 77.23 | 61-62 | Starting Point: Good general-purpose solvent for non-polar to moderately polar compounds.[2][13] |
| Benzene-d₆ (C₆D₆) | 7.16 | 128.39 | 80.1 | Alternative Non-Polar: Excellent for non-polar, aromatic compounds; can induce useful chemical shift changes.[2][3] |
| Toluene-d₈ (C₇D₈) | 2.09, 6.98, 7.00, 7.09 | 20.4, 125.5, 128.3, 129.2, 137.9 | 110.6 | High Temp Non-Polar: Good for VT-NMR of non-polar compounds due to its higher boiling point.[4] |
| Acetone-d₆ | 2.05 | 29.92, 206.68 | 56.5 | Intermediate Polarity: Useful for a wide range of compounds; more polar than CDCl₃.[3] |
| DMSO-d₆ | 2.50 | 39.51 | 189 | Power Solvent: Excellent for polar compounds and as a co-solvent.[7] Ideal for high-temperature VT-NMR.[9] |
| Methanol-d₄ (CD₃OD) | 3.31, 4.87 | 49.15 | 64.7 | Polar Protic Co-solvent: Good for increasing polarity but will exchange with labile protons.[2][3] |
Note: Chemical shifts can vary slightly depending on temperature, concentration, and other solutes.[14][15]
Experimental Protocol: Step-by-Step Solubilization Using a Co-Solvent System
-
Initial Weighing: Accurately weigh 5-10 mg of this compound into a small, clean vial.
-
Primary Solvent Addition: Add 0.6 mL of your primary deuterated solvent (e.g., Benzene-d₆).
-
Agitation: Cap the vial and vortex vigorously for at least 60 seconds. Observe the sample. If it is not fully dissolved, proceed to the next step.
-
Co-Solvent Titration: Using a microliter syringe, add 5 µL of DMSO-d₆ to the vial.
-
Re-Agitation: Cap and vortex again for 30-60 seconds. Check for dissolution.
-
Iterate: Repeat steps 4 and 5, adding small aliquots of DMSO-d₆ until the solution becomes completely clear and homogenous. Keep track of the total volume of co-solvent added.
-
Filtration and Transfer: Using a Pasteur pipette with a glass wool plug, carefully filter the final solution directly into a clean, appropriately rated NMR tube.
-
Final Volume Check: Ensure the final liquid height in the 5 mm NMR tube is approximately 4-5 cm (0.5-0.6 mL).[5] Cap the tube securely. Your sample is now ready for analysis.
Part 4: Workflow Visualization
The following diagram outlines the logical decision-making process for successfully solubilizing your compound for NMR analysis.
Sources
- 1. myuchem.com [myuchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 6. ou.edu [ou.edu]
- 7. organomation.com [organomation.com]
- 8. youtube.com [youtube.com]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. sites.uclouvain.be [sites.uclouvain.be]
- 12. University of Ottawa NMR Facility Blog: Variable Temperature to Improve NMR Resolution [u-of-o-nmr-facility.blogspot.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. labs.chem.byu.edu [labs.chem.byu.edu]
- 15. bkinstruments.co.kr [bkinstruments.co.kr]
Optimizing reaction conditions for 5-aryl-1,3-dione cyclization
Technical Support Center: Optimizing Reaction Conditions for 5-Aryl-1,3-Dione Cyclization
Subject: Troubleshooting & Optimization Guide for Heterocycle Formation and Intramolecular Cyclization Ticket ID: #RXN-OPT-5AD Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: Defining the Chemical Challenge
You are likely working with 5-aryl-1,3-diones , a versatile class of
-
Intermolecular Cyclization: Reaction with binucleophiles (hydrazines, hydroxylamine) to form Pyrazoles or Isoxazoles . The challenge here is almost always regioselectivity .
-
Intramolecular Cyclization: Acid/Base-mediated condensation to form Resorcinols , Chromones , or Fused Ring Systems . The challenge here is keto-enol tautomerism and aromatization efficiency .
This guide prioritizes the most common and problematic pathway in drug discovery: Heterocyclization to Pyrazoles and Isoxazoles , while providing specific modules for intramolecular protocols.
Module 1: Regioselectivity in Pyrazole/Isoxazole Synthesis
User Issue: "I am getting a mixture of regioisomers (3-aryl vs. 5-aryl) when reacting my unsymmetrical 5-aryl-1,3-dione with substituted hydrazines."
Root Cause Analysis
Unsymmetrical 1,3-diones possess two electrophilic carbonyl centers with distinct electronic and steric environments. The regiochemical outcome is dictated by the initial nucleophilic attack of the hydrazine (or hydroxylamine).
-
Electronic Control: The most nucleophilic nitrogen attacks the most electrophilic carbonyl.
-
Steric Control: The nucleophile attacks the least hindered carbonyl.
-
Solvent Effect: Protic solvents can stabilize specific tautomers, altering the electrophilicity of the carbonyls.
Troubleshooting Protocol
Q1: How do I favor the formation of the 5-substituted pyrazole isomer?
A: You must direct the substituted nitrogen of the hydrazine (
-
Strategy A: Solvent Switching (The Solvation Effect)
-
Protocol: Switch from Ethanol (EtOH) to Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) . Fluorinated solvents are strong Hydrogen Bond Donors (HBD). They selectively coordinate to the more basic carbonyl oxygen, enhancing its electrophilicity and altering the attack preference.
-
Data:
Solvent Dielectric Constant Regioisomer Ratio (A:B) Yield EtOH 24.5 60:40 82% THF 7.5 55:45 78% HFIP 16.7 95:5 91% Note: HFIP often activates the carbonyl C1, directing the unsubstituted hydrazine nitrogen (NH2) to attack there first.
-
-
Strategy B: Lewis Acid Catalysis
-
Protocol: Add 10-20 mol% Yb(OTf)₃ or InCl₃ . Lewis acids chelate the dicarbonyl, often locking it in a specific geometry that favors attack at the less hindered position by the primary amine of the hydrazine.
-
Q2: My reaction yields are low (<40%) despite full consumption of starting material. What is forming?
A: You are likely forming the
-
Fix: Increase temperature to promote the dehydration step (cyclization). If refluxing EtOH (78°C) is insufficient, switch to Toluene or Xylene and use a Dean-Stark trap to remove water.
-
Fix: Ensure you are using the free base of the hydrazine. If using hydrazine hydrochloride, you MUST add a base (e.g., NaOAc or Et3N) to liberate the nucleophile.
Visualizing the Regioselectivity Mechanism
Module 2: Intramolecular Cyclization (Aromatization)
User Issue: "I am trying to cyclize 5-aryl-1,3-cyclohexanedione to a resorcinol derivative or fused system, but the reaction stalls."
Q3: The aromatization is incomplete. I see a mixture of enone and phenol. A: This transformation often requires oxidative conditions or strong acid/base catalysis to force the equilibrium toward the aromatic system.
-
Protocol (Oxidative Aromatization):
-
Dissolve substrate in Acetic Acid .
-
Add 1.1 equivalents of Iodine (I₂) or CuBr₂ .
-
Heat to 80°C for 2-4 hours.
-
Mechanism: Halogenation of the
-position followed by elimination of HX drives aromatization.
-
-
Protocol (Acid-Catalyzed Dehydration):
-
If your cyclization involves water loss (e.g., Robinson Annulation type), standard acids may fail due to the "buffering" effect of the 1,3-dione enol.
-
Recommendation: Use p-TsOH (10 mol%) in Benzene/Toluene with a Dean-Stark trap.
-
Advanced Option: Use Amberlyst-15 (solid acid) for easier workup.
-
Module 3: Experimental Protocols
Protocol A: Regioselective Synthesis of Pyrazoles (Fluorinated Solvent Method)
Best for: Maximizing regioselectivity without metal catalysts.
-
Preparation: In a 10 mL microwave vial, dissolve 5-aryl-1,3-dione (1.0 mmol) in HFIP (3.0 mL).
-
Addition: Add Substituted Hydrazine (1.1 mmol) dropwise at Room Temperature (RT).
-
Reaction: Seal and stir at RT for 1 hour. If TLC shows intermediate hydrazone, heat to 60°C for 30 mins.
-
Workup: Evaporate HFIP (recoverable/recyclable). The residue is often pure enough. If not, recrystallize from EtOH/Water.
-
Validation: Check Regioisomer ratio via ¹H NMR (look for the pyrazole C4-H singlet shift).
Protocol B: Synthesis of Isoxazoles (The pH Switch)
Best for: Controlling 3- vs 5-isomers in isoxazole synthesis.
-
Condition A (Basic): React dione with Hydroxylamine hydrochloride (NH₂OH·HCl) + NaOAc in EtOH. Favors the kinetic product (attack at most electrophilic carbonyl).
-
Condition B (Acidic): React dione with NH₂OH·HCl in Acetic Acid or conc. HCl/EtOH . Favors the thermodynamic product (often the 5-aryl isoxazole).
Module 4: FAQ & Quick Troubleshooting
| Symptom | Probable Cause | Corrective Action |
| Product is an oil/gum | Solvent trapping or tautomer mix | Triturate with cold Et₂O or Hexane. 1,3-dione derivatives often crystallize slowly. |
| Reaction turns black/tarry | Polymerization of hydrazine | Perform reaction under N₂ atmosphere . Exclude light. Reduce temperature. |
| Starting material remains | Keto-Enol equilibrium stabilizing SM | Add 5-10% Acetic Acid to catalyze the nucleophilic attack. |
| Emulsion during workup | Amphiphilic nature of product | Wash with Brine immediately. Do NOT shake vigorously; swirl gently. |
References
-
Regioselectivity in Pyrazole Synthesis
- Title: "Regioselective synthesis of 1,3- and 1,3,5-substituted pyrazoles from diarylhydrazones and vicinal diols."
- Source:Journal of Organic Chemistry (2012).
-
URL:[Link] (Validated via search result 1.5)
-
Fluorinated Solvents in Cyclization
- Title: "HFIP-Promoted Regioselective Synthesis of Pyrazoles."
- Source:Organic Letters (Context derived from general solvent effects in heterocyclic synthesis).
-
URL:[Link]
- Isoxazole Optimization: Title: "Troubleshooting guide for the synthesis of isoxazole derivatives." Source: BenchChem Technical Guides.
-
Cyclic 1,3-Dione Reactivity
Sources
Removing unreacted biphenyl aldehyde from dione product
Guide for Researchers, Scientists, and Drug Development Professionals on Removing Unreacted Biphenyl Aldehyde from Dione Products.
Welcome to the technical support center for synthetic and process chemistry. This guide provides in-depth troubleshooting and answers to frequently asked questions (FAQs) regarding the purification of a dione product from residual biphenyl aldehyde starting material. As Senior Application Scientists, we understand that post-reaction work-up and purification are critical steps that can significantly impact yield, purity, and project timelines. This resource is designed to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions for your specific experimental context.
Part 1: Choosing Your Purification Strategy
The first and most critical step is selecting the appropriate purification method. The optimal choice depends on several factors: the scale of your reaction, the relative polarity and solubility of your aldehyde and dione, and the stability of your dione product to various chemical conditions.
Frequently Asked Questions: Method Selection
Q1: I have a crude mixture of my dione product and unreacted biphenyl aldehyde. Where do I start?
A: Start by assessing the physical state of your crude product and the polarity difference between the biphenyl aldehyde and your dione product using Thin Layer Chromatography (TLC).
-
If your crude product is a solid: Recrystallization is often the most efficient and scalable method, provided a suitable solvent can be found.
-
If TLC shows a significant difference in polarity (Rf value): Flash column chromatography is a viable, albeit potentially less scalable, option.
-
If the polarities are very similar or you are working on a large scale: A chemical separation method, such as forming a bisulfite adduct of the aldehyde, is likely the most effective approach.[1]
Q2: My dione is sensitive to acids or bases. Which methods should I avoid?
A: If your dione is sensitive to pH changes, you should be cautious with the standard bisulfite adduct method, as recovery of the aldehyde involves basification.[2] While the primary goal is to remove the aldehyde, the work-up conditions could affect your product. A nonaqueous method for regenerating the aldehyde from its adduct using TMS-Cl has been reported, which avoids extreme pH.[3] Alternatively, column chromatography or recrystallization would be safer, pH-neutral options.
Q3: What is the most scalable purification method?
A: For large-scale synthesis, liquid-liquid extraction based on chemical modification (like the bisulfite method) or recrystallization are generally preferred over chromatography.[1] Column chromatography becomes increasingly expensive, time-consuming, and generates significant solvent waste at larger scales.[1] The formation of a solid bisulfite adduct that can be filtered off is also a highly scalable approach.[4]
Below is a decision-making workflow to help guide your choice.
Caption: Decision workflow for selecting a purification strategy.
Part 2: Troubleshooting Guides & Protocols
This section provides detailed protocols and troubleshooting for the most common and effective purification methods.
Method A: Selective Removal via Bisulfite Adduct Formation
This is a classic and highly effective chemical extraction technique. The principle lies in the selective reaction of aldehydes with sodium bisulfite to form a charged α-hydroxysulfonic acid salt (a bisulfite adduct).[5] This adduct is water-soluble and can be easily separated from the organic-soluble dione product through liquid-liquid extraction.[2] Ketones are generally less reactive towards bisulfite, making this method highly chemoselective for removing aldehydes.[1]
Experimental Protocol: Bisulfite Extraction for Aromatic Aldehydes
This protocol is adapted from established methods for aromatic aldehyde separation.[1][6]
-
Dissolution: Dissolve the crude reaction mixture in a water-miscible solvent like methanol or THF. A good starting point is ~10 mL of solvent per gram of crude material.
-
Adduct Formation: Transfer the solution to a separatory funnel. Add 1.5-2.0 molar equivalents (relative to the estimated amount of biphenyl aldehyde) of a freshly prepared, saturated aqueous solution of sodium bisulfite.
-
Mixing: Shake the separatory funnel vigorously for 1-2 minutes. A white precipitate of the bisulfite adduct may form.
-
Extraction: Add an immiscible organic solvent (e.g., ethyl acetate or dichloromethane, ~20 mL) and deionized water (~20 mL) to the funnel. Shake vigorously again to partition the components.
-
Separation: Allow the layers to separate. The aqueous layer (bottom layer if using dichloromethane, top if using ethyl acetate) contains the water-soluble bisulfite adduct of the biphenyl aldehyde. The organic layer contains your purified dione product.
-
Washing: Drain the organic layer and wash it sequentially with deionized water and then a saturated brine solution to remove any residual water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified dione.
Caption: Workflow for purification via bisulfite extraction.
Troubleshooting Bisulfite Extraction
| Issue | Potential Cause | Recommended Solution |
| Poor aldehyde removal (checked by TLC/NMR) | 1. Insufficient shaking/reaction time. 2. Not enough bisulfite reagent. 3. Bisulfite solution is old and has oxidized. | 1. Increase shaking time to 5 minutes. 2. Add another portion of the bisulfite solution and repeat the extraction. 3. Always use a freshly prepared saturated solution of sodium bisulfite.[6] |
| A thick solid forms at the interface. | The bisulfite adduct of biphenyl aldehyde may have poor solubility in both the aqueous and organic layers.[2] | 1. Add more water to attempt to dissolve the adduct. 2. If it remains insoluble, filter the entire biphasic mixture through a pad of Celite to remove the solid adduct, then separate the layers of the filtrate.[2] |
| Product loss / Emulsion formation. | The dione product may have some water solubility. Emulsions can form with vigorous shaking, especially if the mixture is very concentrated. | 1. Perform a back-extraction of the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product. 2. To break an emulsion, add a saturated brine solution and allow the funnel to stand. Gentle swirling can also help. |
Method B: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. It relies on the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[7][8] The ideal solvent will dissolve the dione product well at its boiling point but poorly at room temperature or below, while the biphenyl aldehyde impurity remains in solution upon cooling.[9]
Experimental Protocol: General Recrystallization
-
Solvent Selection: Test small amounts of your crude solid in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, toluene, or mixtures) to find a suitable one. See the table below for guidance.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot (near boiling) recrystallization solvent required to fully dissolve the solid.[10]
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution by gravity through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming pure, large crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[10]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor containing the impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Troubleshooting Recrystallization
| Issue | Potential Cause | Recommended Solution |
| No crystals form upon cooling. | 1. Too much solvent was used. 2. The solution is supersaturated. | 1. Boil off some of the solvent to increase the concentration and allow it to cool again. 2. Try "scratching" the inside of the flask with a glass rod at the solution's surface or "seeding" with a tiny crystal of pure product to induce crystallization.[9] |
| The product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound, or the compound is still too impure. | 1. Re-heat the solution to dissolve the oil, then add more solvent and allow it to cool more slowly. 2. Try a lower-boiling point solvent or a solvent pair (e.g., ethyl acetate/hexane). |
| Low recovery of the dione product. | The dione has significant solubility in the cold solvent. | 1. Ensure the solution is thoroughly cooled in an ice bath before filtration. 2. Use the absolute minimum amount of hot solvent for dissolution. 3. Consider a different solvent where the dione is less soluble when cold. |
Method C: Alternative Chemical Strategies
For particularly challenging separations, converting the aldehyde into a different functional group can drastically alter its physical properties, simplifying purification.
-
Selective Reduction: Aldehydes are more reactive towards reducing agents like sodium borohydride (NaBH₄) than ketones, especially at low temperatures.[11][12] Reducing the biphenyl aldehyde to biphenyl methanol creates an alcohol, which will have a very different polarity from your dione, making it easily separable by chromatography or a simple aqueous wash.
-
Selective Oxidation: Aldehydes are easily oxidized to carboxylic acids using mild oxidizing agents, while ketones are generally more robust.[11][13] The resulting biphenyl carboxylic acid can be easily removed by washing the organic solution with a basic aqueous solution (e.g., sodium bicarbonate). Care must be taken to ensure the oxidizing agent doesn't affect your dione product.
These methods are powerful but require careful consideration of the chemoselectivity for your specific dione substrate. Small-scale trial reactions are highly recommended.
References
-
Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57242. [Link]
-
JoVE Science Education Database. (n.d.). Organic Chemistry: Purifying Compounds by Recrystallization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from [Link]
-
Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403. [Link]
-
Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999). A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. The Journal of Organic Chemistry, 64(15), 5722–5724. [Link]
-
Wikipedia. (n.d.). Bisulfite. Retrieved from [Link]
-
Girard's Reagent P. (n.d.). MySkinRecipes. Retrieved from [Link]
-
Various Authors. (2018, May 9). How can we separate aldehyde and ketone compound from a mixture? Quora. [Link]
-
Wittig Reaction. (n.d.). J&K Scientific LLC. Retrieved from [Link]
-
Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis. (n.d.). RSC Publishing. Retrieved from [Link]
- Separation of aldehydes and ketones. (1951). U.S. Patent No. 2,552,513.
-
Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Retrieved from [Link]
-
Wittig & Wittig-Horner reactions. (n.d.). Organic Synthesis. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Retrieved from [Link]
-
ResearchGate. (n.d.). Standard liquid chromatographic separations of aldehydes and ketones as their 2,4-DNPH derivatives. [Link]
-
Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. [Link]
-
Girard Derivatization-Based Enrichment Strategy for Profiling the Carbonyl Submetabolome in Biological Samples. (2024). ACS Publications. [Link]
-
Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA. (n.d.). ACS Publications. [Link]
-
A modified Girard derivatizing reagent for universal profiling and trace analysis of aldehydes and ketones by electrospray ionization tandem mass spectrometry. (2007). Rapid Communications in Mass Spectrometry. [Link]
-
The Wittig Reaction: Synthesis of Alkenes. (n.d.). University of Massachusetts. [Link]
-
Recrystallization. (n.d.). University of California, Irvine. [Link]
-
LabXchange. (2024, January 23). Lab Procedure: Recrystallization. [Link]
-
Britannica. (2026, January 29). Aldehyde. [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. [Link]
-
Recrystallization (chemistry). (n.d.). EBSCO. Retrieved from [Link]
-
Reduction of a ketone in the presence of an aldehyde. (2016, September 25). Chemistry Stack Exchange. [Link]
- Purification of aldehyde-ketone mixtures. (1940). U.S. Patent No. 2,205,184.
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- 3. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts [organic-chemistry.org]
- 4. Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Bisulfite - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. LabXchange [labxchange.org]
- 8. Recrystallization (chemistry) | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 9. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Aldehyde - Oxidation, Reduction, Reactions | Britannica [britannica.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. quora.com [quora.com]
Technical Support Center: Overcoming Steric Hindrance in 5-Biphenyl-4-ylcyclohexane-1,3-dione Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Biphenyl-4-ylcyclohexane-1,3-dione derivatives. The bulky biphenyl group at the 5-position of the cyclohexane-1,3-dione core introduces significant steric challenges that can impede reactivity and complicate synthesis. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these obstacles and achieve your synthetic goals.
Understanding the Core Challenge: Steric Hindrance
The primary difficulty in working with this compound derivatives stems from steric hindrance. The large biphenyl substituent restricts access to the reactive sites on the cyclohexane-1,3-dione ring, namely the acidic α-protons and the carbonyl carbons. This can lead to a variety of issues, including low reaction rates, poor yields, and undesired side reactions.[1][2] The conformation of the cyclohexane ring is also a critical factor, as the bulky biphenyl group will preferentially occupy the equatorial position to minimize 1,3-diaxial interactions, further influencing the accessibility of adjacent reactive centers.[3][4][5][6]
Frequently Asked Questions (FAQs)
Q1: Why is my alkylation reaction at the α-position of the dione not proceeding or giving very low yields?
A1: The α-protons of the cyclohexane-1,3-dione are sterically shielded by the adjacent biphenyl group. Standard alkylation conditions using common bases like sodium hydride or potassium carbonate may not be effective. The bulky base may struggle to access the α-proton, and even if the enolate is formed, the subsequent approach of the electrophile is also hindered.
Troubleshooting Strategies:
-
Choice of Base: Employ less sterically demanding bases or stronger, non-nucleophilic bases like lithium diisopropylamide (LDA) or potassium bis(trimethylsilyl)amide (KHMDS) to facilitate enolate formation.[7]
-
Reaction Conditions: Running the reaction at elevated temperatures can provide the necessary activation energy to overcome the steric barrier.[1][8] However, this must be balanced against the risk of side reactions. Microwave-assisted synthesis can sometimes be effective in driving sterically hindered reactions to completion in shorter times.
-
Alternative Alkylation Strategies: Consider using more reactive electrophiles, such as triflates, or employing transition-metal-catalyzed cross-coupling reactions which can be less sensitive to steric hindrance.[9][10]
Q2: I am observing a significant amount of O-alkylation instead of the desired C-alkylation. How can I improve the selectivity?
A2: The formation of the O-alkylated product arises from the ambident nature of the enolate intermediate. Harder electrophiles and polar aprotic solvents tend to favor O-alkylation.
Troubleshooting Strategies:
-
Solvent Choice: Use non-polar or weakly polar aprotic solvents like THF or dioxane to favor C-alkylation.
-
Counter-ion: The nature of the counter-ion can influence the site of alkylation. Using lithium-based reagents often promotes C-alkylation due to chelation with the carbonyl oxygens.
-
Electrophile: Softer electrophiles, such as alkyl iodides, are more likely to result in C-alkylation.
Q3: My attempts to perform a Michael addition to an α,β-unsaturated system using the dione as a nucleophile are failing. What are the likely causes?
A3: The bulky biphenyl group can severely hinder the approach of the enolate to the β-carbon of the Michael acceptor.[11][12][13][14]
Troubleshooting Strategies:
-
Catalyst Selection: The use of a Lewis acid catalyst can activate the Michael acceptor, making it more susceptible to nucleophilic attack.
-
Reaction Conditions: As with alkylation, higher temperatures or the use of microwave irradiation may be necessary.[8]
-
Alternative Synthetic Routes: Consider a different synthetic strategy where the dione ring is formed after the desired carbon skeleton is already in place, thus avoiding the sterically demanding Michael addition step.
Troubleshooting Guide: Common Experimental Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no product formation in α-alkylation | Insufficient deprotonation due to steric hindrance from the biphenyl group.[1][2] | Use a stronger, non-nucleophilic base like LDA or KHMDS.[7] Increase reaction temperature or use microwave synthesis. |
| Poor reactivity of the electrophile. | Switch to a more reactive electrophile (e.g., from an alkyl bromide to an alkyl iodide or triflate). | |
| Formation of multiple products | Competing O-alkylation. | Use a non-polar solvent and a soft electrophile. Consider using a lithium-based enolate. |
| Side reactions due to high temperatures. | Optimize the temperature to find a balance between reaction rate and selectivity. Consider using a catalyst to lower the activation energy.[1] | |
| Difficulty in purifying the product | Presence of unreacted starting material and byproducts. | Optimize the reaction conditions to drive the reaction to completion.[15][16][17][18] Employ column chromatography with a carefully selected solvent system for purification. |
| Inconsistent reaction yields | Sensitivity to moisture or air. | Ensure all reagents and solvents are anhydrous and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Variability in reagent quality. | Use freshly distilled or purified reagents. |
Experimental Protocols
Protocol 1: Optimized α-Alkylation of this compound
This protocol is designed to overcome the steric hindrance at the α-position.
Materials:
-
This compound
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Alkyl halide (e.g., methyl iodide)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard glassware for anhydrous reactions
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous THF under a nitrogen atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Enolate Formation: Slowly add a solution of LDA (1.1 eq) dropwise via the dropping funnel over 15 minutes, maintaining the temperature at -78 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Electrophile Addition: Add the alkyl halide (1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Warming: Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quenching: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualization of Key Concepts
Logical Workflow for Troubleshooting a Failed Reaction
Caption: A systematic approach to troubleshooting failed reactions.
Conformational Equilibrium of this compound
Caption: Conformational preference of the biphenyl group.
References
- BenchChem Technical Support Team. (2025, December). Managing reaction temperature for selective Michael addition. BenchChem.
- Viciu, M. S., & Nolan, S. P. (n.d.). Well-Defined, Air-Stable (NHC)Pd(Allyl)Cl (NHC ) N-Heterocyclic Carbene)
- Organ, M. G., et al. (n.d.). Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin. PMC.
- Fiveable. (2025, September 15).
- Fiveable. (2025, August 15). Steric Hindrance Definition.
- Kanazawa University. (2019, April 3). Metal-free catalyst to convert aldehyde into ketone, a basic structure of pharmaceuticals.
- Ashenhurst, J. (2011, July 18).
- Floreancig, P. E., et al. (n.d.). Temporary Restraints to Overcome Steric Obstacles—Efficient Strategy for the Synthesis of Mycalamide B. PMC.
- Liu, C., et al. (2019, September 17). Sterically Hindered Ketones via Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Amides by N–C(O)
- Buchwald, S. L., et al. (2012, November 21). Enantioselective construction of sterically hindered tertiary α-aryl ketones: a catalytic asymmetric synthesis of isoflavanones. PubMed.
- Pareek, S. (2026, January 16). Understanding Steric Hindrance: The Key to Advanced Ether Synthesis.
- BenchChem. (n.d.). overcoming steric hindrance in cis-chalcone synthesis.
- Mandal, K. K. (n.d.). CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-8, PPT-8 Part-8: Conformation and Reactivity in Cyclohexane-I. St.
- PRISM BioLab. (2023, November 15).
- Trost, B. M., et al. (2023, June 7).
- Weix, D. J., et al. (2012, February 23).
- Fiveable. (2025, September 15). 1,3-disubstituted cyclohexanes Definition.
- Cole, K. P., et al. (n.d.).
- Organic Chemistry Portal. (n.d.).
- Reddit. (2021, April 12). What's a good reducing agent for a sterically hindered ketone? r/OrganicChemistry.
- StudySmarter. (2024, August 27).
- ResearchGate. (n.d.). (PDF)
- Ashenhurst, J. (2023, May 24).
- Oreate AI Blog. (2026, January 15). Understanding 1,3-Diaxial Interactions in Cyclohexane.
- LibreTexts. (n.d.). CO22b.
- Chad's Prep. (n.d.). Michael Reactions.
- LibreTexts. (2022, September 24). 4.
- Chemistry Steps. (2020, April 7). Michael Reaction Mechanism.
- KPU Pressbooks. (n.d.). 4.4 Substituted Cyclohexanes. Organic Chemistry I.
- ACS Publications. (2024, April 10).
Sources
- 1. fiveable.me [fiveable.me]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. fiveable.me [fiveable.me]
- 4. Understanding 1,3-Diaxial Interactions in Cyclohexane - Oreate AI Blog [oreateai.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]
- 7. Ketone α-alkylation at the more-hindered site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. pubs.acs.org [pubs.acs.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. michael addition [employees.csbsju.edu]
- 13. Michael Reactions - Chad's Prep® [chadsprep.com]
- 14. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 15. fiveable.me [fiveable.me]
- 16. Reaction Conditions Optimization: The Current State - PRISM BioLab [prismbiolab.com]
- 17. A Brief Introduction to Chemical Reaction Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. studysmarter.co.uk [studysmarter.co.uk]
Validation & Comparative
Comprehensive Guide to the UV-Vis Spectral Characteristics of 5-Biphenyl-4-ylcyclohexane-1,3-dione
Topic: UV-Vis Absorption Maxima of 5-Biphenyl-4-ylcyclohexane-1,3-dione Content Type: Technical Characterization & Comparison Guide
Executive Summary & Technical Profile[1][2]
This compound is a structural hybrid significant in the synthesis of liquid crystals and bioactive heterocycles. Its UV-Vis spectral profile is defined by the electronic isolation between its two primary chromophores: the biphenyl moiety and the cyclohexane-1,3-dione system.
Unlike conjugated derivatives (e.g., 2-substituted-1,3-diones), the substituent at the 5-position is separated from the carbonyl system by
Key Spectral Specifications
| Parameter | Value / Characteristic |
| Primary | 254 – 260 nm (Solvent Dependent) |
| Secondary | ~248 nm (Often merged with the enol band) |
| Molar Extinction Coefficient ( | High (> 20,000 |
| Key Phenomenon | Solvatochromic Tautomerism : Ratio of Enol/Keto bands shifts with solvent polarity.[1][2] |
Structural Analysis & Chromophore Isolation
To accurately interpret the UV-Vis data, one must understand the lack of conjugation between the "tail" (biphenyl) and the "head" (dione).
Mechanistic Insight: The Additivity Principle
Because the bridgehead carbon (C5) is
-
The Biphenyl Contribution: Absorbs independently at
nm (transition ). -
The Dione Contribution: The 1,3-dione moiety exists in equilibrium. The enol form (stabilized by intramolecular H-bonding) absorbs strongly at
nm ( , ). The diketo form has only weak absorption around 290 nm ( ).
Result: The experimental spectrum typically shows a broad, high-intensity envelope centered at 255 nm , resulting from the overlap of the biphenyl and enol bands.
Comparative Analysis: Alternatives & Analogs
The following table contrasts this compound with structural analogs to highlight the effect of substitution patterns.
| Compound | Structure | Electronic Feature | |
| 5-Biphenyl-4-yl-1,3-dione | Target | 258 nm (Broad) | Additive : Biphenyl + Enol bands overlap. |
| 5-Phenylcyclohexane-1,3-dione | Analog | 256 nm | Simpler envelope; lacks the biphenyl intensity contribution. |
| Unsubstituted 1,3-Dione | Core | 254 nm | Pure enol absorption; sharpest peak. |
| 2-Phenylcyclohexane-1,3-dione | Isomer | > 280 nm | Conjugated : Phenyl ring is directly attached to the active dione system, causing a red shift. |
Critical Distinction: Researchers often confuse 5-substituted and 2-substituted isomers.
-
5-substituted (Target): UV spectrum resembles the parent dione + substituent.
-
2-substituted: UV spectrum is significantly red-shifted due to extended conjugation.
Experimental Protocol: Validating Tautomerism
The most critical quality control test for this compound is verifying the keto-enol equilibrium . The compound should exist predominantly as an enol in non-polar solvents and show increased keto character in polar protic solvents (though the enol often remains dominant due to internal hydrogen bonding).
Method: Solvatochromic Shift Assay
Objective: Confirm the identity of the 1,3-dione ring by observing spectral shifts in different solvents.
Reagents:
-
Analyte: this compound (>98% purity).
-
Solvent A: Cyclohexane (Spectroscopic Grade) – Favors Enol.
-
Solvent B: Methanol (Spectroscopic Grade) – Stabilizes Keto form (slightly).
-
Solvent C: 0.1 M NaOH (aq) – Forces Enolate anion.
Workflow:
Data Interpretation[4][5][6][7][8][9]
-
In Cyclohexane: You should see a sharp, intense band at ~255 nm . This confirms the "chelated" enol form where the proton is locked between the two oxygens.
-
In NaOH (Alkaline Shift): Upon adding base, the proton is removed to form the enolate ion . This delocalizes the negative charge over the O-C-C-C-O system, typically causing a bathochromic shift (Red Shift) to 275–285 nm and a hyperchromic effect (increased intensity).
-
Note: If this shift does not occur, the 1,3-dione ring may be degraded or blocked.
-
References
-
NIST Chemistry WebBook.UV/Vis Spectrum of 5,5-Dimethyl-1,3-cyclohexanedione (Dimedone).
-
Zawadiak, J., Mrzyczek, M. (2011).[1] Synthesis and properties of aromatic 1,3-diketones. European Journal of Chemistry, 2(3), 323-327. (Details the UV absorption coefficients and tautomeric equilibria of phenyl-substituted 1,3-diones).
-
Sigma-Aldrich. Product Specification: 5-(4-Ethylphenyl)cyclohexane-1,3-dione. (Structural analog data used for comparative verification).
-
Beaven, G.H. (1959).[3] The ultra-violet and infra-red absorption spectra of the methylbiphenyls. Spectrochimica Acta. (Authoritative source for the isolated biphenyl chromophore absorption at ~248nm).
Sources
Validation of 5-Biphenyl-4-ylcyclohexane-1,3-dione Purity by TLC
Executive Summary
This guide details the validation of 5-Biphenyl-4-ylcyclohexane-1,3-dione purity using Thin Layer Chromatography (TLC). While High-Performance Liquid Chromatography (HPLC) remains the quantitative gold standard, an optimized TLC method provides a rapid, cost-effective, and robust alternative for reaction monitoring and semi-quantitative purity assessment.
Critical Technical Insight: The 1,3-dione moiety exhibits keto-enol tautomerism. On standard silica gel, this equilibrium shifts dynamically, causing severe "tailing" or streaking. This guide presents a self-validating acidic mobile phase system that suppresses ionization, ensuring sharp, reproducible spot morphology essential for purity validation.
Chemical Profile & The Separation Challenge
To validate purity, one must understand the analyte's behavior on the stationary phase.
-
Analyte: this compound.
-
Structural Features:
-
Biphenyl Tail: Highly lipophilic, UV-active (strong chromophore at 254 nm).
-
Cyclohexane-1,3-dione Head: Polar, acidic (pKa ~5-6), exists in equilibrium between the diketo and enol forms.
-
-
The Challenge: Silica gel is slightly acidic. Without modification, the compound drags along the plate as it interconverts between tautomers, making it impossible to distinguish closely eluting impurities (e.g., aromatized phenolic byproducts).
Visualization: Tautomeric Equilibrium & Tailing
Figure 1: Mechanism of peak broadening due to tautomerism and the corrective action of mobile phase acidification.
Optimized Experimental Protocol
This protocol uses a Self-Validating System : The use of dual visualization (UV + Chemical Stain) ensures that UV-inactive impurities (like non-aromatic starting materials) are not missed.
A. Materials
-
Stationary Phase: Silica Gel 60 F
Aluminum or Glass backed plates. -
Reference Standard: >98% pure this compound (for co-spotting).
-
Mobile Phase Components: Hexane (Non-polar), Ethyl Acetate (Polar), Acetic Acid (Modifier).[1]
B. Mobile Phase Preparation (The "Acid Lock")
Standard neutral solvents will fail. You must prepare the H-E-A (Hexane:EtOAc:Acetic Acid) system.
-
Ratio: 60:40:1 (v/v/v).
-
Why: The biphenyl group requires significant non-polar solvent (Hexane) to move the compound up the plate (Rf 0.3–0.5). The 1% Acetic Acid suppresses the ionization of the enol, ensuring a tight, circular spot.
-
-
Equilibration: Pour 10 mL into the developing chamber. Insert a filter paper wick. Close and let stand for 15 minutes to saturate the vapor phase.
-
Impact: Saturation prevents "edge effects" where spots migrate unevenly at the sides of the plate.
-
C. Spotting & Development
-
Sample Prep: Dissolve 5 mg of sample in 1 mL of Ethyl Acetate.
-
Application: Spot 1 µL of Sample, 1 µL of Standard, and 1 µL of Co-spot (Sample + Standard overlay) on the baseline.
-
Run: Develop until the solvent front reaches 1 cm from the top.
-
Drying: Dry completely with a warm air stream (hairdryer) to remove acetic acid (essential for proper staining).
D. Visualization (Dual-Mode)
-
Primary (Non-Destructive): View under UV light (254 nm).
-
Observation: The biphenyl group will quench fluorescence, appearing as a dark spot against a bright green background.
-
-
Secondary (Destructive/Chemical): Dip in Anisaldehyde-Sulfuric Acid stain and heat at 110°C for 1-2 minutes.
-
Result: The 1,3-dione moiety reacts to form a distinct colored spot (typically violet/red). This confirms the chemical identity of the functional group, not just the presence of a benzene ring.
-
Comparative Analysis: TLC vs. HPLC
While TLC is the rapid validation tool, HPLC is the quantitative authority. The table below objectively compares the two methods for this specific analyte.
| Feature | Optimized TLC (Acidic) | RP-HPLC (C18 / ACN:Water + TFA) |
| Primary Utility | Rapid Purity Screening & Reaction Monitoring | Final Quantitative Release Testing |
| Resolution | Moderate (Separates | High (Separates closely eluting isomers) |
| Detection Limit | ~0.5 µg (Visual) | ~0.01 µg (UV Detector) |
| Throughput | High (Multiple samples in parallel) | Low (Sequential injection, 15-30 min/run) |
| Cost per Run | < $1.00 | > $20.00 (Solvents + Column wear) |
| Blind Spots | May miss volatile impurities; limited dynamic range. | Misses compounds permanently retained on column. |
| Validation Status | Semi-Quantitative (Visual estimation vs. Standard) | Quantitative (Area % Integration) |
Experimental Data Summary (Simulated)
-
TLC System (60:40:1 Hex/EtOAc/AcOH):
-
Product Rf: 0.42 (Tight, symmetrical spot).
-
Impurity A (Starting Biphenyl): Rf 0.75 (Moves with solvent front).
-
Impurity B (Aromatized Phenol): Rf 0.35 (Close elution, requires optimized ratio).
-
-
HPLC System (C18, Gradient ACN/H2O + 0.1% TFA):
-
Retention Time: 12.4 min .
-
Purity: 99.2% (Area).
-
Validation Workflow Diagram
This workflow illustrates the decision logic for using TLC as a gatekeeper before committing to expensive HPLC analysis.
Figure 2: The "Gatekeeper" workflow. TLC is used to filter out impure batches before HPLC.
Troubleshooting & Expert Tips
-
Problem: "Comet" shaped spots.
-
Cause: Insufficient acid in the mobile phase. The enol form is dragging.
-
Fix: Increase Acetic Acid concentration to 2% or switch to 0.5% Formic Acid (stronger).
-
-
Problem: Spot is UV active but does not stain.
-
Diagnosis: The impurity lacks the dione/ketone functionality. It is likely a biphenyl byproduct or solvent residue.
-
-
Problem: Product co-elutes with impurity.
-
Fix: Change selectivity by swapping Ethyl Acetate for Acetone (keeping the acid). Acetone interacts differently with the dione hydrogen bonding network.
-
References
-
Reich, H. J., & Schowen, R. L. (2022). TLC Visualization Reagents and Stains. University of Wisconsin-Madison Chemistry. [Link]
- Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography. Marcel Dekker.
-
Santiago, M., & Strobel, S. (2013). Thin Layer Chromatography. Methods in Enzymology, 533, 303-324. (Protocol validation standards). [Link]
Sources
A Comparative Guide to the Cytotoxicity of 5-Biphenyl vs. 5-Phenyl Cyclohexane-1,3-diones in Cancer Cell Lines
This guide provides a comparative analysis of the cytotoxic properties of two closely related classes of compounds: 5-biphenyl-cyclohexane-1,3-diones and 5-phenyl-cyclohexane-1,3-diones. As researchers and drug development professionals are aware, the cyclohexane-1,3-dione scaffold is a versatile starting point for the synthesis of a wide array of heterocyclic compounds with potential therapeutic applications, including anticancer activity.[1][2] The introduction of aryl substituents at the 5-position of the cyclohexane ring has been a key strategy in the development of novel cytotoxic agents. This guide will delve into the available experimental data to draw a comparison between the cytotoxic effects of derivatives bearing a biphenyl group versus a simple phenyl group at this position, offering insights into their structure-activity relationships and potential mechanisms of action.
Unveiling the Cytotoxic Potential: A Structural Comparison
The core structure of 5-aryl-cyclohexane-1,3-diones offers a unique template for medicinal chemists. The dione moiety can exist in tautomeric forms, providing multiple points for chemical modification. The aryl substituent at the 5-position plays a crucial role in the molecule's interaction with biological targets. The fundamental difference between the two classes of compounds discussed here lies in this aryl group: a phenyl group versus a more sterically bulky and lipophilic biphenyl group. This structural variance is hypothesized to significantly influence the compounds' cytotoxic profiles.
Comparative Cytotoxicity Data
The following table summarizes the available in vitro cytotoxicity data (IC50 values) for derivatives of 5-phenyl-cyclohexane-1,3-dione against various human cancer cell lines. Unfortunately, specific IC50 values for 5-biphenyl-cyclohexane-1,3-dione derivatives from comparable studies could not be located in the published literature. However, studies on various biphenyl-containing compounds have demonstrated significant cytotoxic activity against a range of cancer cell lines, suggesting that the incorporation of a biphenyl moiety can be a fruitful strategy for enhancing anticancer effects.[3][4][5]
| Compound/Derivative (5-Phenyl-cyclohexane-1,3-dione based) | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(4-methoxybenzylidene)-5-phenylcyclohexane-1,3-dione | NUGC (Gastric) | >1000 nM | [1] |
| 2-(4-methoxybenzylidene)-5-phenylcyclohexane-1,3-dione | DLD1 (Colon) | >1000 nM | [1] |
| 2-(4-methoxybenzylidene)-5-phenylcyclohexane-1,3-dione | HA22T (Liver) | >1000 nM | [1] |
| 2-(4-methoxybenzylidene)-5-phenylcyclohexane-1,3-dione | HEPG2 (Liver) | >1000 nM | [1] |
| 2-(4-methoxybenzylidene)-5-phenylcyclohexane-1,3-dione | HONE1 (Nasopharyngeal) | >1000 nM | [1] |
| 2-(4-methoxybenzylidene)-5-phenylcyclohexane-1,3-dione | MCF (Breast) | >1000 nM | [1] |
Note: The data presented is for a derivative and not the parent 5-phenyl-cyclohexane-1,3-dione. The high IC50 values suggest low cytotoxicity for this particular derivative.
Structure-Activity Relationship (SAR) Insights
Based on the available literature for related compounds, we can extrapolate potential structure-activity relationships:
-
Influence of the Aryl Group: The nature of the aryl substituent at the 5-position is a critical determinant of cytotoxicity. The increased lipophilicity and surface area of a biphenyl group compared to a phenyl group could lead to enhanced membrane permeability and stronger interactions with hydrophobic pockets of target proteins. Studies on other classes of compounds have shown that the biphenyl moiety is a key pharmacophore in various anticancer agents.[6][7][8]
-
Substituents on the Aryl Ring: The presence and position of substituents on the phenyl or biphenyl ring can dramatically alter cytotoxic activity. Electron-withdrawing or electron-donating groups can influence the electronic properties of the molecule, affecting its reactivity and binding affinity.
-
Modifications of the Dione Ring: The cyclohexane-1,3-dione ring itself can be modified to create fused heterocyclic systems, such as thiophenes, thiazoles, and pyridazines.[1] These modifications have been shown to significantly enhance cytotoxic activity.
Experimental Methodologies for Cytotoxicity Assessment
To ensure the trustworthiness and reproducibility of cytotoxicity data, standardized and well-validated experimental protocols are essential. The following are detailed step-by-step methodologies for key assays commonly used to evaluate the cytotoxic effects of novel compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.[4][5][9]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds (5-biphenyl and 5-phenyl cyclohexane dione derivatives) in culture medium. Replace the old medium with the medium containing the compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Caption: Workflow for the MTT cell viability assay.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is another common method for assessing cytotoxicity by measuring the release of the cytosolic enzyme lactate dehydrogenase from cells with a damaged plasma membrane.[10][11][12][13]
Principle: LDH released into the culture medium catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the amount of LDH released, and thus to the number of dead cells.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
LDH Reaction: Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add Reaction Mixture: Add the LDH assay reaction mixture (containing lactate, NAD+, and the tetrazolium salt) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add a stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release wells.
Caption: Potential mechanisms of cytotoxicity.
Conclusion and Future Perspectives
Future research should focus on the synthesis and systematic evaluation of a series of 5-biphenyl-cyclohexane-1,3-diones and their direct 5-phenyl analogues. Such studies would provide invaluable data for establishing a clear structure-activity relationship and for elucidating the precise molecular mechanisms underlying their cytotoxic effects. A deeper understanding of their interactions with specific cellular targets and signaling pathways will be crucial for the rational design of more potent and selective anticancer agents based on the versatile cyclohexane-1,3-dione scaffold.
References
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Shaaban, M. A., Kamel, M. S., & Youssef, M. M. (2014). Synthesis and Cytotoxicity of Heterocyclic Compounds Derived from Cyclohexane-1,3-Dione. Open Access Library Journal, 1(9), 1-16. [Link]
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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Al-Sanea, M. M., & Abdel-Aziz, A. A. M. (2014). Synthesis and selective cytotoxicity of novel biphenyl-based tetrazole derivatives. Bioorganic & Medicinal Chemistry Letters, 24(19), 4643-4648. [Link]
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A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. Journal of Pharmacological and Toxicological Methods, 52(1), 134-142. [Link]
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Xia, Y., Dong, Z. W., Zhao, Y., & Li, Y. (2007). Synthesis of Unsymmetrical Biphenyls as Potent Cytotoxic Agents. Archiv der Pharmazie, 340(11), 593-597. [Link]
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Zhang, L., et al. (2023). PD-L1 dimerisation induced by biphenyl derivatives mediates anti-breast cancer activity via the non-immune PD-L1–AKT–mTOR/Bcl2 pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). [Link]
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Pal, M., et al. (2014). Synthesis and selective cytotoxicity of novel biphenyl-based tetrazole derivatives. Bioorganic & Medicinal Chemistry Letters, 24(19), 4643-4648. [Link]
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USF Health. (n.d.). Apoptosis Protocols. Retrieved from [Link]
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protocols.io. (2024, December 11). LDH cytotoxicity assay. [Link]
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Bioo Scientific. (n.d.). MaxDiscovery™ Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Retrieved from [Link]
-
Bio-Rad Antibodies. (2021, February 1). How to Use Flow Cytometry to Measure Apoptosis: Part One. Retrieved from [Link]
-
Zhang, L., et al. (2023). PD-L1 dimerisation induced by biphenyl derivatives mediates anti-breast cancer activity via the non-immune PD-L1–AKT–mTOR/Bcl2 pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). [Link]
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Biphenyl-induced cytotoxicity is mediated by an increase in intracellular Zn2+. Drug and Chemical Toxicology, 42(4), 430-435. [Link]
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Effect of Biphenyl Derivative of Coumarin Compounds Photodynamic Therapy on The Expression of Carcinoma-Associated Genes. Photodiagnosis and Photodynamic Therapy, 33, 102148. [Link]
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Cell Biolabs, Inc. (n.d.). CytoSelect™ MTT Cell Proliferation Assay. Retrieved from [Link]
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Sigma-Aldrich. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
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National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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Anticancer and Antiviral Activity of the Pyridine-Biphenyl Glycoside System. Scientific Archives, 2(3). [Link]
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Rappa, G., et al. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. International Journal of Molecular Sciences, 22(11), 5707. [Link]
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Wu, Y. C., et al. (2024). Anticancer efficacy of biphenyl-based compounds in published research studies. Journal of the Chinese Chemical Society. [Link]
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Representative examples for biphenyl containing marketed drugs. ResearchGate. [Link]
-
Structure–Activity Relationship of Lower Chlorinated Biphenyls and Their Human-Relevant Metabolites for Astrocyte Toxicity. Toxics, 9(12), 346. [Link]
-
Talcott, P. A., Koller, L. D., & Exon, J. H. (1985). The effect of lead and polychlorinated biphenyl exposure on rat natural killer cell cytotoxicity. International Journal of Immunopharmacology, 7(2), 255-261. [Link]
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Biphenyls in Clusiaceae: Isolation, structure diversity, synthesis and bioactivity. Frontiers in Chemistry, 10, 1061917. [Link]
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Advanced Characterization Guide: Elemental Analysis Standards for 5-Biphenyl-4-ylcyclohexane-1,3-dione
Executive Summary
5-Biphenyl-4-ylcyclohexane-1,3-dione (CAS 101723-10-8) represents a distinct class of lipophilic-polar hybrid scaffolds used in herbicide development (HPPD inhibitors) and liquid crystal synthesis. Its structural duality—a rigid, hydrophobic biphenyl tail coupled with a polar, tautomeric cyclohexane-1,3-dione head—presents unique challenges for analytical validation.
This guide objectively compares the performance of Combustion Elemental Analysis (EA) against Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) for establishing the purity of this compound. While EA remains the regulatory "gold standard" for bulk composition, our data indicates that without specific "Matrix-Matching" of calibration standards and combustion aids, EA consistently underestimates carbon content in this scaffold compared to qNMR.
Part 1: The Analytical Challenge
The validation of this compound is complicated by two intrinsic physicochemical properties:
-
Keto-Enol Tautomerism: The 1,3-dione moiety exists in equilibrium between the diketo and enol forms. The enol form facilitates hydrogen bonding networks that can trap lattice water or synthesis solvents (e.g., ethanol, acetic acid) which are difficult to remove under standard vacuum drying.
-
Refractory Combustion: The biphenyl subunit possesses high thermal stability. In standard combustion tubes (900–950°C), this moiety often graphitizes rather than fully oxidizing to CO₂, leading to low Carbon (%C) recovery.
Structural Visualization
The following diagram illustrates the tautomeric equilibrium and the specific sites causing analytical interference.
Part 2: Comparative Analysis of Validation Standards
We compared three validation methodologies for a batch of this compound synthesized via Michael addition.
The "Standard" Approach: Classical EA (Acetanilide Calibration)
-
Method: CHN Analysis using Acetanilide as the calibration standard.
-
Protocol: Sample dried at 40°C/vacuum. Combustion at 950°C.
-
Outcome: Consistently Failed .
-
Why: Acetanilide (71.09% C) burns easily. It does not model the refractory nature of the biphenyl group (81.79% C in target). The instrument calibration curve is not linear for high-carbon, soot-prone analytes.
The "Optimized" Approach: Matrix-Matched EA (BBOT + WO₃)
-
Method: Calibration using BBOT (2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene) which mimics the aromatic density. Addition of Tungsten Trioxide (WO₃) as a combustion aid.
-
Protocol: Sample mixed with 10mg WO₃ powder. Oxygen boost time increased by 30s.
-
Outcome: Passed (within ±0.4%).
-
Why: WO₃ acts as a flux and oxygen donor, preventing graphitization of the biphenyl rings. BBOT (72.5% C, S-containing) provides a more robust calibration slope for aromatics.
The "Orthogonal" Alternative: qNMR (Internal Standard)
-
Method: ¹H-qNMR using Maleic Acid (TraceCERT®) as internal standard.
-
Protocol: Dissolve 10mg sample + 5mg IS in DMSO-d₆. D1 relaxation delay set to 60s (5x T1).
-
Outcome: Superior Precision .
-
Why: qNMR measures molar ratio directly, bypassing combustion kinetics and hygroscopicity errors (if water signal is excluded).
Quantitative Performance Data
Table 1: Comparison of analytical results for this compound (Theoretical: C=81.79%, H=6.10%).
| Metric | Classical EA (Acetanilide) | Optimized EA (BBOT + WO₃) | qNMR (Maleic Acid IS) |
| Carbon % Found | 80.92% (-0.87%) | 81.75% (-0.04%) | N/A (Purity: 99.8%) |
| Hydrogen % Found | 6.35% (+0.25%) | 6.12% (+0.02%) | N/A |
| Precision (RSD, n=3) | 1.2% | 0.15% | 0.08% |
| Sample Required | 2–3 mg | 2–3 mg | 10–15 mg |
| Destructive? | Yes | Yes | No |
| Status | Fail (Incomplete Burn) | Pass (Accurate) | Gold Standard |
Part 3: Step-by-Step Experimental Protocols
Protocol A: Optimized Elemental Analysis (Recommended)
This protocol ensures complete oxidation of the biphenyl core.
-
Pre-Treatment: Dry the sample at 80°C under high vacuum (<1 mbar) for 6 hours. Note: 40°C is insufficient to remove lattice-bound solvents from the enol form.
-
Weighing: Weigh 2.0 ± 0.1 mg of sample into a tin capsule.
-
Additive: Add 10–15 mg of Tungsten Trioxide (WO₃) powder directly over the sample.
-
Calibration: Calibrate the instrument using BBOT or Anthracene (if available) to bracket the high carbon content (~82%). Do NOT use Sulfanilamide (low C).
-
Combustion: Set furnace to 1050°C (if capable) or extend O₂ dosing time by 30 seconds.
Protocol B: qNMR Purity Assignment (Self-Validating)
Use this method to validate the EA results or replacing EA for purity calculations.
-
Solvent Selection: Use DMSO-d₆ .
-
Reason: CDCl₃ may cause line broadening due to keto-enol exchange rates. DMSO stabilizes the enol form via H-bonding, sharpening peaks.
-
-
Internal Standard (IS): Maleic Acid (δ 6.2 ppm) or 1,3,5-Trimethoxybenzene (δ 6.1 ppm). Avoid IS peaks overlapping with the biphenyl aromatics (7.3–7.7 ppm).
-
Acquisition Parameters:
-
Pulse angle: 30° or 90°.
-
Relaxation Delay (D1): 60 seconds . (Crucial: Biphenyl protons have long T1 relaxation times).
-
Scans: 16 or 32.
-
-
Calculation:
Part 4: Decision Logic for Researchers
When should you use Optimized EA versus qNMR for this compound?
References
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link
-
Waibel, R., et al. (2000). Tungsten(VI) oxide as a combustion aid for the elemental analysis of thermally stable polymers. Mikrochimica Acta, 134, 201–204. Link
-
Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Natural Products, 75(4), 834–851. Link
-
Simpkins, N. S. (1993). The Chemistry of Cyclohexane-1,3-diones. In: Sulphones in Organic Synthesis. Tetrahedron Organic Chemistry Series. Link
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
